molecular formula C10H17NO3 B3042373 Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate CAS No. 59857-85-1

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3042373
CAS No.: 59857-85-1
M. Wt: 199.25 g/mol
InChI Key: ZGVJCGNGCLAOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)11-6-7(5-8(11)12)9(13)14-4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVJCGNGCLAOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188082
Record name Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59857-85-1
Record name Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59857-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1,1-dimethylethyl)-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate?

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate , a specialized heterocyclic building block used in the synthesis of peptidomimetics and pharmaceutical intermediates.[1]

Executive Summary

Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-85-1) is a functionalized pyrrolidinone derivative.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the design of


-amino acid mimetics  and conformationally constrained peptides . Its structure features a 

-lactam core with a bulky tert-butyl group on the nitrogen, providing steric shielding that influences both the reactivity of the ring and the pharmacokinetic profile of downstream derivatives.

This guide details the physicochemical properties, synthetic pathways (focusing on the atom-economic aza-Michael addition), and reactivity profile of this compound for researchers in drug discovery.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate
Common Synonyms 1-tert-Butyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester
CAS Number 59857-85-1
Molecular Formula

Molecular Weight 199.25 g/mol
SMILES CC(C)(C)N1CC(CC1=O)C(=O)OC
Structural Features

The molecule consists of three distinct functional zones:

  • The Lactam Core (5-oxopyrrolidine): A rigid 5-membered ring that mimics the peptide bond geometry (

    
    -amide surrogate).[1]
    
  • The tert-Butyl Group (

    
    -t-Bu):  A bulky hydrophobic moiety attached to the lactam nitrogen.[1] Unlike the acid-labile Boc group (carbamate), this is an alkyl  group, offering high stability against hydrolysis and preventing 
    
    
    
    -alkylation side reactions.
  • The Methyl Ester (C3-COOMe): An electrophilic site amenable to hydrolysis, reduction, or amidation, allowing the scaffold to be extended into larger peptidomimetic chains.

Physicochemical Properties

The following data aggregates experimental values and high-confidence computational predictions for the racemate.

PropertyValue / RangeNote
Physical State Solid (Crystalline)White to off-white powder
Melting Point 65–70 °CTypical for

-alkyl lactam esters
Boiling Point 110–115 °C @ 0.5 mmHgHigh vacuum required for distillation
Density

g/cm³
Predicted
LogP (Octanol/Water) 0.81Lipophilic, membrane permeable
Solubility High: DCM, MeOH, EtOAcLow: Water, HexanesSoluble in polar organic solvents
pKa ~18 (

-proton to ester)
Weakly acidic C3 proton

Synthetic Routes & Manufacturing

The industrial and laboratory synthesis of this compound relies on the aza-Michael addition of tert-butylamine to dimethyl itaconate, followed by a spontaneous intramolecular cyclization (lactamization). This route is favored for its atom economy and use of bio-based starting materials (itaconic acid derivatives).

Synthesis Workflow (Green Chemistry Approach)
  • Reagents: Dimethyl itaconate (Michael acceptor), tert-butylamine (Nucleophile).

  • Solvent: Methanol or Ethanol (facilitates proton transfer).

  • Conditions: Mild heating (reflux, 40–60°C) or room temperature with extended time.

  • Mechanism:

    • Step 1: The primary amine attacks the

      
      -carbon of the unsaturated ester (itaconate).
      
    • Step 2: The resulting secondary amine attacks the proximal methyl ester carbonyl.

    • Step 3: Elimination of methanol yields the 5-oxopyrrolidine ring.[1]

Reaction Diagram

Synthesis cluster_legend Reaction Phase Itaconate Dimethyl Itaconate (C7H10O4) Intermediate Aza-Michael Adduct (Transient Linear Diester) Itaconate->Intermediate Conjugate Addition (MeOH, 25-60°C) Amine tert-Butylamine (t-BuNH2) Amine->Intermediate Product Methyl 1-tert-butyl- 5-oxopyrrolidine-3-carboxylate Intermediate->Product Cyclization (-MeOH) Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: Synthesis via aza-Michael addition-cyclization cascade from dimethyl itaconate.

Reactivity & Applications in Drug Design

Functionalization Logic

The compound is a versatile "chiral pool" equivalent (if resolved) or racemic building block. Its reactivity is defined by three vectors:

  • C3-Ester Modification:

    • Hydrolysis: Treatment with LiOH/THF yields the free carboxylic acid (1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid), used for coupling to amines (peptide synthesis).[1]

    • Reduction:

      
       or 
      
      
      
      reduction converts the ester to a primary alcohol (hydroxymethyl group), creating a scaffold for nucleoside mimics or kinase inhibitors.
  • Lactam (Ring) Manipulation:

    • 
      -Alkylation:  Treatment with a strong base (LDA) generates an enolate at C4, allowing the introduction of alkyl groups to create quaternary centers (e.g., for HCV protease inhibitors).
      
    • Ring Opening: Harsh acidic hydrolysis can open the lactam to yield

      
      -amino acid derivatives, though the 
      
      
      
      -t-Bu group makes the amide bond robust.[1]
  • Stereochemistry:

    • The C3 position is a stereocenter. While often synthesized as a racemate, kinetic resolution (enzymatic hydrolysis) or chiral HPLC separation is employed to isolate the

      
      - or 
      
      
      
      -enantiomer for asymmetric synthesis.
Reactivity Flowchart

Reactivity Core Methyl 1-tert-butyl- 5-oxopyrrolidine-3-carboxylate Acid Carboxylic Acid Derivative (Peptide Coupling) Core->Acid Hydrolysis (LiOH, THF/H2O) Alcohol Hydroxymethyl Pyrrolidine (Scaffold Extension) Core->Alcohol Reduction (LiBH4 or NaBH4) Alkylated C4-Alkylated Analogues (Quaternary Centers) Core->Alkylated Enolization/Alkylation (LDA, R-X, -78°C)

Caption: Primary synthetic transformations utilized in medicinal chemistry campaigns.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectroscopic signatures are diagnostic.

Proton NMR ( NMR, 400 MHz, )
  • 
     1.40 ppm (s, 9H):  The characteristic singlet of the tert-butyl group.
    
  • 
     3.75 ppm (s, 3H):  Methyl ester singlet.
    
  • 
     2.6–2.9 ppm (m, 2H):  Methylene protons at C4 (adjacent to carbonyl).
    
  • 
     3.1–3.6 ppm (m, 3H):  Overlapping signals for the C3 methine and C2 methylene protons.
    
Mass Spectrometry (ESI-MS)
  • [M+H]+: 200.13 m/z

  • [M+Na]+: 222.11 m/z

  • Fragmentation: Loss of the tert-butyl group (M-56) is a common fragmentation pathway in high-energy collision modes.[1]

Handling & Safety (SDS Summary)

  • Hazard Classification: GHS07 (Warning).[2]

  • H-Statements:

    • H302: Harmful if swallowed.[3]

    • H319: Causes serious eye irritation.[3]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). The ester is susceptible to hydrolysis if exposed to atmospheric moisture over prolonged periods.

  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases.

References

  • Day, D., Farmer, T. J., et al. (2022).[4] An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Retrieved from [Link]

  • PubChem. (2024).[5] Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (Analogue Data). National Library of Medicine.[5] Retrieved from [Link]

  • Organic Syntheses. (1998). Synthesis of substituted pyrrolidines via Michael Addition. Org. Synth. Coll. Vol. 9. Retrieved from [Link]

Sources

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate chemical structure and IUPAC name

[1][2][3][4]

Executive Summary

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-85-1) represents a functionalized

11

Chemical Identity & Nomenclature[5][6]

IUPAC Designation

The preferred IUPAC name is Methyl 1-(tert-butyl)-5-oxopyrrolidine-3-carboxylate .[1]

  • Parent Structure: Pyrrolidine (saturated 5-membered nitrogen heterocycle).[1]

  • Principal Functional Group: Cyclic amide (Lactam) at position 5 (assigned priority).[1]

  • Substituents:

    • 1-position (N): tert-Butyl group (1,1-dimethylethyl).[1][2][3]

    • 3-position: Carboxylate ester (methoxycarbonyl).[1]

Key Identifiers
ParameterData
CAS Number 59857-85-1
Molecular Formula

Molecular Weight 199.25 g/mol
SMILES CC(C)(C)N1CC(CC1=O)C(=O)OC
Physical State White to off-white solid
LogP (Predicted) ~0.81

Structural Analysis & Stereochemistry

The Lactam Core

The molecule features a 2-pyrrolidinone (gamma-lactam) skeleton.[1] Unlike linear amides, the cyclic nature forces the amide bond into a cis (E-isomer-like) conformation, increasing metabolic stability against peptidases.[1]

Steric Influence of the tert-Butyl Group

The bulky tert-butyl group at

1
  • Conformational Locking: It restricts the rotation of the N-C bonds, potentially locking the ring pucker in a specific conformation favorable for receptor binding.

  • Synthetic Shielding: The bulk protects the lactam nitrogen from unwanted alkylation or oxidation, directing further chemical modifications to the C3 ester or the C4 methylene.

Chirality at C3

The carbon at position 3 is a chiral center.

  • Racemate: The CAS 59857-85-1 typically refers to the racemic mixture (

    
    ).[1]
    
  • Enantiomers: In asymmetric synthesis, the

    
    - or 
    
    
    -enantiomers can be isolated.[1] The stereochemistry at C3 is crucial when this scaffold is used to mimic specific amino acid residues (e.g., aspartic acid or glutamic acid mimics).

Synthetic Pathway: The Aza-Michael Cyclization[1]

The most efficient industrial route to this compound is the Aza-Michael addition of tert-butylamine to dimethyl itaconate, followed by spontaneous intramolecular cyclization.[1]

Mechanism[1][7][8][9][10]
  • Nucleophilic Attack: The amine nitrogen attacks the

    
    -carbon of the itaconate double bond (the less hindered position).[1]
    
  • Intermediate Formation: A transient acyclic amino-diester is formed.[1]

  • Lactamization: The secondary amine attacks the proximal ester carbonyl, releasing methanol and closing the ring.

Reaction Scheme Diagram

SynthesisPathItaconateDimethyl Itaconate(Electrophile)IntermediateAcyclic Amino-Diester(Transient)Itaconate->IntermediateAza-Michael Addition(Exothermic)Aminetert-Butylamine(Nucleophile)Amine->IntermediateProductMethyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylateIntermediate->ProductIntramolecularCyclizationMethanolMeOH(Byproduct)Intermediate->Methanol

Figure 1: One-pot synthesis via reaction of dimethyl itaconate with tert-butylamine.[1]

Experimental Protocol

Note: This protocol assumes standard laboratory safety measures. Work in a fume hood.

Reagents:

  • Dimethyl itaconate (1.0 eq)[1]

  • tert-Butylamine (1.05 eq)[1]

  • Methanol (Solvent)[1][4]

Step-by-Step Methodology:

  • Preparation: Dissolve Dimethyl itaconate (e.g., 10 mmol) in Methanol (20 mL) in a round-bottom flask.

  • Addition: Add tert-butylamine (10.5 mmol) dropwise at room temperature. The reaction is exothermic; cooling to 0°C is recommended for larger scales to prevent polymerization.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. The bulky tert-butyl group may slow the kinetics compared to linear amines; monitoring via TLC or LC-MS is essential.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol and excess amine.

  • Purification: The crude residue is typically a solid.[1] Recrystallize from minimal Et2O/Hexane or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient) to obtain the pure methyl ester.

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectroscopic signatures:

1H NMR (Chloroform-d, 400 MHz)
  • 
     1.40 ppm (s, 9H):  The characteristic singlet of the tert-butyl group.[1]
    
  • 
     3.70 ppm (s, 3H):  The methyl ester singlet (
    
    
    ).[1]
  • 
     2.60–2.90 ppm (m, 2H):  Methylene protons at C4 (
    
    
    ).[1]
  • 
     3.10–3.50 ppm (m, 1H):  Methine proton at C3.[1]
    
  • 
     3.40–3.80 ppm (m, 2H):  Methylene protons at C2 (adjacent to N).[1]
    
13C NMR
  • Carbonyls: Two distinct peaks around 170–175 ppm (Ester and Lactam C=O).[1]

  • C-N: Peak around 55–60 ppm (Quaternary C of t-Butyl).[1]

  • Methyls: ~28 ppm (t-Butyl methyls), ~52 ppm (Methoxy).[1]

Applications in Drug Discovery

This molecule is not merely an end-product but a strategic "scaffold" (intermediate).[1]

Peptidomimetics

The 5-oxopyrrolidine ring serves as a


-turn mimetic1
Library Synthesis

The C3-ester can be hydrolyzed to the acid (CAS 773865-05-7) and coupled with amines to create diverse libraries of amides.[1] The C4 position can be alkylated (via enolate chemistry) to introduce further complexity.

ApplicationsCoreMethyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylateHydrolysisHydrolysis (LiOH)Core->HydrolysisReductionReduction (LiBH4)Core->ReductionAlkylationC4-Alkylation (LDA/R-X)Core->AlkylationAcidCarboxylic Acid(Scaffold for Amide Libraries)Hydrolysis->AcidAlcoholPrimary Alcohol(Linker attachment)Reduction->AlcoholDerivC4-Substituted Analogs(Renin/Protease Inhibitors)Alkylation->Deriv

Figure 2: Divergent synthetic utility of the scaffold.[1]

References

  • Day, D., Farmer, T. J., et al. (2022).[5] An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary for methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate. National Library of Medicine. Retrieved from [Link][1]

Technical Monograph: Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate , a specialized


-lactam scaffold used in medicinal chemistry.

Chemical Identity & Core Properties

This compound serves as a critical intermediate in the synthesis of peptidomimetics and conformationally restricted amino acid analogs. Its rigid pyrrolidone ring locks the spatial orientation of the carboxylate group, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery, particularly for protease inhibitors and G-protein coupled receptor (GPCR) ligands.

Nomenclature & Identifiers
Parameter Technical Specification
CAS Registry Number 59857-85-1
IUPAC Name Methyl 1-(tert-butyl)-5-oxopyrrolidine-3-carboxylate
Synonyms 1-tert-Butyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester; Methyl N-tert-butyl-5-oxopyrrolidine-3-carboxylate
SMILES CC(C)(C)N1CC(CC1=O)C(=O)OC
InChI Key FNTAOUUEQHKLIU-UHFFFAOYSA-N (Racemic)
Physicochemical Characterization
Property Value
Molecular Formula

Molecular Weight 199.25 g/mol
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Sparingly soluble in water
LogP (Predicted) ~0.8 (Lipophilic, membrane permeable)
pKa (Acid) N/A (Ester form); Corresponding acid pKa ~3.8

Synthetic Methodology

The industrial and laboratory-scale synthesis of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate relies on the Aza-Michael Addition-Cyclization cascade. This route is favored for its atom economy and the use of readily available starting materials: Dimethyl Itaconate and tert-Butylamine.

Reaction Mechanism

The synthesis proceeds via the conjugate addition of the amine to the


-unsaturated system of the itaconate, followed by an intramolecular nucleophilic acyl substitution (lactamization).

SynthesisPath Itaconate Dimethyl Itaconate (Electrophile) Intermediate Aza-Michael Adduct (Transient Linear Diester) Itaconate->Intermediate Conjugate Addition (MeOH, 0-25°C) Amine tert-Butylamine (Nucleophile) Amine->Intermediate Conjugate Addition (MeOH, 0-25°C) Transition Cyclization (Lactamization) Intermediate->Transition Intramolecular Attack Product Methyl 1-tert-Butyl- 5-oxopyrrolidine-3-carboxylate Transition->Product - MeOH Methanol Methanol (Byproduct) Transition->Methanol

Figure 1: Synthetic pathway via Aza-Michael addition followed by spontaneous lactamization.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate on a 10g scale.

Materials:

  • Dimethyl Itaconate (CAS 617-52-7): 10.0 g (63.2 mmol)

  • tert-Butylamine (CAS 75-64-9): 5.54 g (75.8 mmol, 1.2 eq)

  • Methanol (Anhydrous): 50 mL

  • Reagents for workup: 1N HCl, Brine, Ethyl Acetate.

Workflow:

  • Preparation: Charge a 250 mL round-bottom flask with Dimethyl Itaconate (10.0 g) and Methanol (40 mL). Cool to 0°C using an ice bath.

  • Addition: Add tert-Butylamine (5.54 g) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The intermediate linear adduct usually cyclizes spontaneously under these conditions.

    • Note: If cyclization is slow, refluxing for 2-4 hours drives the reaction to completion.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with 1N HCl (2 x 30 mL) to remove unreacted amine.

    • Wash with Brine (30 mL), dry over

      
      , and concentrate.
      
    • Refinement: If high purity is required, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).

Yield Expectation: 85–95% (Isolated).

Applications in Drug Discovery

The 5-oxopyrrolidine-3-carboxylate scaffold (also known as


-proline derivatives) is a versatile pharmacophore.
Peptidomimetics & Protease Inhibition

The rigid gamma-lactam ring constrains the peptide backbone, reducing the entropic penalty of binding to protein targets.

  • HCV Protease Inhibitors: Analogs of this compound are used to mimic the P1 or P2 pockets of viral proteases.

  • Factor Xa Inhibitors: Used in the design of anticoagulants where the pyrrolidone ring serves as a linker orienting the S1 and S4 binding groups.

Chiral Building Block Utility

While the CAS 59857-85-1 typically refers to the racemate, the enantioselective synthesis (using chiral amines or asymmetric catalysis) yields the (3S) or (3R) enantiomers.

  • Resolution: The methyl ester can be hydrolyzed to the acid (CAS 773865-05-7) and resolved using chiral bases (e.g., quinine) or enzymatic hydrolysis (Lipase CAL-B).

Diversity-Oriented Synthesis (DOS)

The ester group at position 3 allows for rapid diversification:

  • Hydrolysis/Amidation: Conversion to amides for library generation.

  • Reduction: Conversion to pyrrolidine-3-methanols.

  • Alkylation: C-4 alkylation is possible using LDA/R-X to create quaternary centers.

Quality Control & Analytical Data

To ensure scientific integrity, the following analytical signatures must be verified.

Method Expected Signal Interpretation
1H NMR (400 MHz, CDCl3)

1.38 (s, 9H)
t-Butyl group (Singlet, 9 protons)

3.73 (s, 3H)
Methyl Ester (Singlet, 3 protons)

2.6-2.9 (m, 2H)
C4-H (Methylene protons adjacent to carbonyl)

3.1-3.6 (m, 3H)
C3-H & C2-H (Methine and Methylene adjacent to N)
IR Spectroscopy 1735 cm

Ester C=O stretch
1685 cm

Lactam C=O stretch (Characteristic of 5-membered lactam)
Mass Spectrometry m/z 200.2 [M+H]+Positive mode ESI

Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust/vapors.

References

  • PubChem. (2025). Compound Summary: Pyrrolidine-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1998). General methods for Aza-Michael addition to Itaconates. Org. Synth. 1998, 75, 195.
  • Amerigo Scientific. (n.d.). Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate Specifications. Retrieved from [Link]

Synthesis Pathways for 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold (often referred to as an


-substituted pyroglutamic acid derivative) is a highly privileged structural motif in modern medicinal chemistry. Its rigid, five-membered γ-lactam ring provides exceptional conformational stability, allowing for the precise spatial orientation of the 

-substituent and the C3-carboxylic acid. This specific geometry is critical for high-affinity binding in target enzyme active sites, making it a foundational building block for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Hepatitis C Virus (HCV) NS3/4A protease inhibitors, and emerging classes of antimicrobial and anticancer agents[1][2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Here, we will dissect the mechanistic causality behind the synthesis of these compounds, evaluate comparative methodologies, and provide self-validating experimental protocols designed for high-yield, reproducible isolation.

Mechanistic Foundations: The Itaconic Acid Pathway

While multicomponent Castagnoli-Cushman reactions exist, the most direct, atom-economical, and widely adopted synthetic strategy relies on the condensation of itaconic acid (2-methylenesuccinic acid) with primary amines[4].

Causality of the Reaction Design

Itaconic acid is uniquely suited for this transformation due to its bifunctional nature. It contains both an isolated carboxylic acid and an


-unsaturated carboxylic acid system. The reaction proceeds via a tandem, one-pot cascade:
  • Aza-Michael Addition: The primary amine acts as a nucleophile, selectively attacking the terminal methylene carbon (C2') of the conjugated double bond. This regioselectivity is strictly governed by the electron-withdrawing effect of the adjacent C1-carboxyl group, which lowers the LUMO energy of the alkene, rendering it highly susceptible to nucleophilic attack.

  • Intramolecular Lactamization: The resulting secondary amine intermediate is transient. The newly formed nitrogen lone pair rapidly attacks the C4-carbonyl carbon of the non-conjugated carboxyl group. According to Baldwin's rules, this is a kinetically favored 5-exo-trig ring closure. The elimination of a water molecule yields the highly stable γ-lactam (pyrrolidin-2-one) core.

Mechanism Itaconic Itaconic Acid (Michael Acceptor) Michael Secondary Amine Intermediate Itaconic->Michael Aza-Michael Addition Amine Primary Amine (Nucleophile) Amine->Michael Attack at C2' Lactamization Intramolecular Lactamization Michael->Lactamization -H2O Product 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Lactamization->Product 5-exo-trig Cyclization

Figure 1: Tandem aza-Michael addition and lactamization mechanism for pyrrolidinone core formation.

Comparative Synthetic Methodologies

The thermodynamic requirements for the lactamization step vary heavily depending on the nucleophilicity of the starting amine. Consequently, the physical conditions of the reaction must be tailored to the substrate. Table 1 summarizes the quantitative parameters and green chemistry profiles of the three primary methodologies.

Table 1: Quantitative Comparison of Synthetic Routes

Synthetic MethodologyTypical SubstratesReaction ConditionsAverage YieldGreen Chemistry Profile
Aqueous Reflux Aliphatic & electron-rich aromatic aminesH₂O, 100°C, 2–24h70–90%High (Water as solvent, no catalyst)
Solvent-Free Melt Electron-deficient aromatic & heterocyclic aminesNeat, 140–165°C, 1–4h60–85%High (No solvent waste, high atom economy)
Acid-Catalyzed Highly deactivated or sterically hindered aminesAcetic acid, 140°C, 2–6h50–75%Moderate (Requires organic acid solvent)

Validated Experimental Protocols

A hallmark of a robust chemical protocol is its ability to self-validate during the purification phase. The methodologies below leverage strict acid-base extraction principles. Because the target molecule contains a free carboxylic acid (


), it is highly soluble in basic aqueous solutions but precipitates under highly acidic conditions. Conversely, unreacted aromatic amines remain insoluble in base, and unreacted itaconic acid remains highly soluble in water even at low pH. This orthogonal solubility profile eliminates the need for resource-intensive column chromatography.
Protocol A: Aqueous Reflux Method (For Electron-Rich Amines)

Example: Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid[2]

  • Reagent Mixing: Suspend itaconic acid (1.2 equiv) and 2,4-difluoroaniline (1.0 equiv) in distilled water (approx. 0.5 M concentration relative to the amine).

  • Thermal Activation: Heat the mixture to reflux (100°C) under continuous magnetic stirring for 24 hours.

  • Base Dissolution (Self-Validation Step 1): Cool the mixture to room temperature. Slowly add 10% aqueous NaOH until the solution reaches pH > 10. Rationale: This deprotonates the product, converting it into a highly soluble sodium salt. Unreacted aniline impurities remain neutral and insoluble.

  • Filtration: Filter the basic solution through a Celite pad to remove any unreacted amine or insoluble polymeric byproducts.

  • Acidification & Isolation (Self-Validation Step 2): Slowly acidify the clear filtrate with 6M HCl to pH 2. The target compound, now protonated and highly hydrophobic due to the aryl substituent, will precipitate as a crystalline solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Solvent-Free Condensation (For Electron-Deficient Amines)

Example: Synthesis of 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid[5]

  • Mixing: Grind equimolar amounts of 4-aminobenzenesulfonamide and itaconic acid in a mortar to ensure intimate physical contact.

  • Melt Reaction: Transfer the homogenized powder to a round-bottom flask. Heat the mixture to 140–165 °C under a nitrogen atmosphere for 2-4 hours. Rationale: Solvent-free conditions provide the high thermal activation energy required to overcome the poor nucleophilicity of the sulfonamide-deactivated amine.

  • Workup: Allow the melt to cool slightly (to approx. 80°C) and immediately dissolve the crude mass in 10% aqueous NaOH.

  • Precipitation: Filter the basic solution to remove char/impurities, then acidify the filtrate with concentrated HCl to pH 2 to precipitate the pure product.

Workflow Step1 1. Reagent Mixing Itaconic Acid + Amine Step2 2. Thermal Activation H2O Reflux or Solvent-Free Melt Step1->Step2 Step3 3. Base Dissolution Add 10% NaOH (pH > 10) Step2->Step3 Step4 4. Acidification Add HCl to pH 2 Step3->Step4 Step5 5. Isolation Filtration & Drying Step4->Step5

Figure 2: Standardized self-validating experimental workflow utilizing acid-base purification.

Downstream Functionalization

Once isolated, the 1-substituted 5-oxopyrrolidine-3-carboxylic acid serves as a highly versatile intermediate. The C3-carboxylic acid can be readily converted into esters (via refluxing in methanol with catalytic


) or amides (via activation with oxalyl chloride or coupling reagents like HBTU). Furthermore, reaction with hydrazine hydrate affords the carbohydrazide, which acts as a direct precursor for further cyclization into complex azole, diazole, or thiadiazole derivatives that exhibit potent anticancer and antimicrobial properties[2][6].

References

  • Makhmudov, R. R., Gein, V. L., Silina, T. A., & Cherepanov, A. A. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 1-3.
  • Pranaitytė, G., Grybaitė, B., Endriulaityte, U., Mickevičius, V., & Petrikaitė, V. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 17590.
  • Tambawala, H. S., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
  • Paytash, P. L., Sparrow, E., & Gathe, J. C. (1950). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society, 72(3), 1415-1416.
  • Vainauskas, V., et al. (2023). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules / PMC.

Sources

The Pyrrolidine Scaffold in Medicinal Chemistry: Structural Versatility and Biological Validation

[1][2]

Executive Summary: The Power of the Five-Membered Ring

The pyrrolidine ring is not merely a structural connector; it is a "privileged scaffold" in drug discovery. Unlike flat aromatic systems (e.g., pyrrole, benzene), pyrrolidine is an

1
  • Conformational Bias & Pseudorotation: The ring undergoes rapid puckering (envelope conformations), allowing it to scan three-dimensional space and induce an "induced fit" within enzyme active sites.

  • Stereochemical Density: With up to four potential chiral centers, pyrrolidine offers a high density of vectors for functionalization, enabling precise tuning of potency and selectivity.

This guide analyzes the biological activity of pyrrolidine derivatives across metabolic (DPP-4), cardiovascular (ACE), and infectious disease landscapes, culminating in a validated protocol for enzyme inhibition screening.

Therapeutic Architectures: Mechanisms of Action

Metabolic Regulation: DPP-4 Inhibitors

Target: Dipeptidyl Peptidase-4 (DPP-4/CD26) Representative Drugs: Vildagliptin, Saxagliptin, Teneligliptin.

Mechanism: DPP-4 is a serine protease that rapidly degrades incretin hormones (GLP-1 and GIP).[2][3][4][5][6] Pyrrolidine-based inhibitors mimic the N-terminal proline residue of these substrates.

  • The "Warhead" Strategy: Many derivatives (e.g., Vildagliptin) possess an electrophilic nitrile group at the C2 position. This group forms a reversible covalent imidate adduct with the catalytic Ser630 residue of the DPP-4 active site, resulting in slow-tight binding inhibition.

  • S1/S2 Pocket Occupancy: The pyrrolidine ring fits snugly into the hydrophobic S1 pocket, while substituents on the nitrogen (N1) extend into the S2 extensive subsite, conferring selectivity over related proteases (e.g., DPP-8/9).

Cardiovascular Control: ACE Inhibitors

Target: Angiotensin-Converting Enzyme (ACE) Representative Drugs: Captopril, Lisinopril.[7]

Mechanism: The pyrrolidine ring serves as a proline mimetic.[6][7] In Captopril, the ring positions a thiol group to coordinate with the catalytic Zinc ion (

Emerging Antimicrobials

Target: Penicillin-Binding Proteins (PBP3) / Biofilm disruption. Representative Compounds: Pyrrolidine-2,3-diones.[8]

Recent studies indicate that highly substituted pyrrolidine-2,3-diones exhibit potent activity against MRSA and P. aeruginosa. Unlike traditional

Structure-Activity Relationships (SAR)[4][5][7]

The biological output of a pyrrolidine derivative is strictly dictated by substitution patterns.

Table 1: Comparative SAR of FDA-Approved Pyrrolidine Drugs
Drug NameClassPyrrolidine RoleKey Structural Feature (SAR)
Captopril ACE InhibitorProline MimeticC2-Carboxylate: Essential for ionic binding. N1-Thiol: Zn-binding warhead.
Vildagliptin DPP-4 InhibitorTransition State MimicC2-Nitrile (CN): Forms covalent bond with Ser630. Adamantyl group: Fills S2 hydrophobic pocket.
Nicotine nAChR AgonistCationic AnchorN-Methyl: Critical for basicity (pKa ~8.0) and cation-

interaction with Trp residues in the receptor.
Procyclidine AnticholinergicLipophilic CoreC3-Substitution: Bulky aryl groups provide hydrophobic interaction with muscarinic receptors.
Visualization: The Pyrrolidine SAR Map

PyrrolidineSARCorePyrrolidine Scaffold(C4H9N)N1N1 Position(Solubility & Linker)Core->N1 pKa ModulationC2C2 Position(Stereocenter & Warhead)Core->C2 Chiral ControlC3C3/C4 Position(Selectivity & Lipophilicity)Core->C3 Ring PuckeringN1_ModsModifications:- Aryl/Alkyl linkers (S2 pocket)- Quaternization (Bioavailability)N1->N1_ModsC2_ModsModifications:- Nitrile (Covalent Trap)- Carboxylate (Ionic Bond)- Boronic Acid (Transition State)C2->C2_ModsC3_ModsModifications:- Fluorine (Metabolic Stability)- Hydroxyl (H-bonding)- Spiro-fusion (Rigidity)C3->C3_Mods

Figure 1: Strategic functionalization zones of the pyrrolidine ring for medicinal chemistry optimization.

Experimental Validation: DPP-4 Inhibition Assay

To validate the biological activity of a novel pyrrolidine derivative, a robust biochemical assay is required. The following protocol utilizes a fluorogenic substrate (Gly-Pro-AMC) to measure enzyme kinetics.

Principle

DPP-4 cleaves the peptide bond between Proline and the fluorophore 7-Amino-4-methylcoumarin (AMC). Upon cleavage, free AMC fluoresces (Ex: 360nm / Em: 460nm). Inhibitors reduce the rate of fluorescence increase.

Materials
  • Enzyme: Recombinant Human DPP-4 (0.1 U/mL stock).

  • Substrate: H-Gly-Pro-AMC (K_m ~ 50 µM).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Control Inhibitor: Sitagliptin (IC50 ~ 18 nM).

Protocol Workflow
  • Preparation: Dilute test compounds in DMSO (final DMSO concentration < 1%).

  • Plating: Add 10 µL of test compound to a black 96-well plate.

  • Enzyme Addition: Add 40 µL of DPP-4 enzyme solution (diluted to give linear kinetics over 30 mins).

  • Pre-Incubation: Incubate for 10 minutes at 25°C to allow for equilibrium binding (crucial for slow-binding inhibitors like cyanopyrrolidines).

  • Substrate Initiation: Add 50 µL of H-Gly-Pro-AMC substrate (Final concentration =

    
    ).
    
  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition:

    
    
    
Visualization: Assay Logic & Pathway[3]

DPP4_AssayGLP1Incretins (GLP-1)InactiveInactive MetabolitesGLP1->Inactive Cleavage by DPP-4DPP4DPP-4 Enzyme(Active)ComplexEnzyme-Inhibitor Complex(Catalytically Inert)DPP4->Complex InhibitionInhibitorPyrrolidine Inhibitor(Test Compound)Inhibitor->DPP4 Binding (S1/S2 Pocket)SubstrateSynthetic Substrate(Gly-Pro-AMC)Complex->Substrate Blocks CleavageFluorescenceFluorescence Signal(Free AMC)Substrate->Fluorescence Cleavage (No Inhibitor)

Figure 2: Mechanistic pathway of DPP-4 inhibition and its translation to a fluorogenic screening assay.

Future Directions: Beyond Simple Inhibition

The field is moving toward Targeted Protein Degradation (TPD) . Pyrrolidine-based E3 ligase ligands (derived from VHL ligands) are being conjugated to target proteins to induce ubiquitination and proteasomal degradation. This shifts the paradigm from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (degradation), offering new life to the pyrrolidine scaffold.

References

  • BenchChem Technical Support. (2025).[1][2][9] The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem. Link

  • National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Link

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Link

  • Wikipedia. (2024). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Link

  • Royal Society of Chemistry. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Advances. Link

  • National Institutes of Health. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PubMed Central. Link

Technical Guide: Spectroscopic Profiling of Pyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidone scaffold (γ-lactam) is a cornerstone of medicinal chemistry, serving as the core structure for nootropics (Piracetam, Levetiracetam), solvents (N-Methyl-2-pyrrolidone, NMP), and hydrogel polymers (PVP). Accurate characterization of these derivatives requires a nuanced understanding of how N-substitution and ring strain influence spectroscopic signatures.

This guide moves beyond basic spectral assignment to provide a causal analysis of the physicochemical environments driving these signals. It is designed to assist researchers in structural elucidation, impurity profiling, and quality control.

Infrared Spectroscopy: The Lactam Fingerprint

The diagnostic power of IR for pyrrolidones lies in the lactam carbonyl (


) stretching vibration. Unlike acyclic amides, the 5-membered ring imparts strain that generally increases the vibrational frequency, though this is modulated by hydrogen bonding and substitution.
Mechanistic Insights[1]
  • Ring Strain Effect: The constrained 5-membered ring forces the

    
     angle to compress, increasing the 
    
    
    
    -character of the carbonyl carbon. This typically shifts the
    
    
    stretch to higher wavenumbers (
    
    
    ) compared to acyclic amides (
    
    
    ).
  • Hydrogen Bonding (H-bonding): In unsubstituted 2-pyrrolidone, intermolecular H-bonding (dimerization) significantly lowers the

    
     frequency in the solid or concentrated liquid state. Dilution in non-polar solvents (e.g., 
    
    
    
    ) breaks these dimers, shifting the band to higher energy.
Comparative IR Data Table
CompoundPhase/MatrixC=O Stretch (

)
N-H Stretch (

)
Other Diagnostic Bands
2-Pyrrolidone Liquid Film


(Broad)

(C-N stretch)
N-Methyl-2-pyrrolidone (NMP) Liquid Film

Absent

(N-Me C-H)
Piracetam KBr Pellet

(Lactam)

(Amide)

(Amide

)

(

deformation)
Levetiracetam KBr Pellet


(Amide

)

(C-N)

Critical Note: In Piracetam, two carbonyl signals are often observed. The higher frequency band (


) corresponds to the strained ring lactam, while the lower frequency band (

) corresponds to the exocyclic primary amide.

NMR Spectroscopy: Structural Skeleton & Conformational Analysis[4]

NMR analysis of pyrrolidones is governed by the electron-withdrawing nature of the nitrogen and the carbonyl group.

Chemical Shift Logic ( H NMR)
  • 
    -to-Nitrogen (
    
    
    
    ):
    These protons are the most deshielded (
    
    
    ) due to the electronegativity of the adjacent nitrogen.
  • 
    -to-Carbonyl (
    
    
    
    ):
    These protons appear upfield of the N-adjacent protons (
    
    
    ) but deshielded relative to standard alkanes due to the carbonyl anisotropy.
  • 
    -Position (
    
    
    
    ):
    These are the most shielded ring protons (
    
    
    ), serving as the "bridge" in the spin system.
Protocol: High-Resolution NMR Acquisition

Objective: To distinguish trace impurities (e.g., ring-opened


-aminobutyric acid derivatives) from the parent lactam.
  • Solvent Selection:

    • Use

      
        for general characterization to minimize solvent-solute exchange.
      
    • Use

      
        if analyzing polar derivatives (like Piracetam) or to observe exchangeable amide protons which are invisible in 
      
      
      
      .
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      to allow full relaxation of the quaternary carbonyl carbon for quantitative
      
      
      analysis.
    • Scans: Minimum 64 for

      
      , 1024 for 
      
      
      
      to ensure S/N ratio
      
      
      for minor peaks.
Reference Data: Chemical Shifts (ppm) in
PositionAtom2-PyrrolidoneNMPAssignment Logic
3


(t)

(t)

to Carbonyl
4


(m)

(m)

(Shielded)
5


(t)

(t)

to Nitrogen
N-R


(br s, NH)

(s, N-Me)
Exchangeable vs Fixed
C=O (2)



Carbonyl
3




to Carbonyl
4




Carbon
5




to Nitrogen

Mass Spectrometry: Fragmentation Pathways

Mass spectrometry of pyrrolidones is characterized by specific ring-cleavage events. The stability of the cyclic amide dictates that high energy is often required for fragmentation, but specific pathways are predictable.

Ionization & Fragmentation
  • Ionization: ESI (Electrospray) typically yields

    
     and 
    
    
    
    dimers. EI (Electron Impact) yields distinct structural fragments.
  • Primary Mechanism (EI): The molecular ion (

    
    ) often undergoes a ring opening followed by the loss of neutral molecules such as CO (
    
    
    
    ) or ethylene (
    
    
    ).
  • Diagnostic Base Peak (2-Pyrrolidone): In EI-MS, the base peak is often m/z 42 . This arises from the loss of a neutral

    
     (isocyanic acid, 
    
    
    
    ) fragment from the molecular ion (
    
    
    ), leaving the
    
    
    radical cation.
Visualization: Fragmentation Workflow

The following diagram illustrates the logical fragmentation pathway for 2-pyrrolidone under Electron Impact (EI).

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 85 [C4H7NO]+. Ring_Open Ring Opening (Alpha Cleavage) M_Ion->Ring_Open EI Source Fragment_42 Base Peak m/z 42 [C3H6]+. Ring_Open->Fragment_42 Fragment_57 Fragment m/z 57 [C3H7N]+ (Loss of CO) Ring_Open->Fragment_57 Neutral_HNCO Neutral Loss HNCO (43 Da) Neutral_CO Neutral Loss CO (28 Da)

Caption: Figure 1. Proposed EI-MS fragmentation pathways for 2-pyrrolidone. The dominant path leads to m/z 42 via loss of HNCO.

Analytical Workflow: Unknown Identification

When presented with an unknown pyrrolidone derivative, a systematic approach ensures accurate identification.

Analytical_Workflow Start Unknown Sample Step1_IR 1. FT-IR Analysis Check 1650-1700 cm-1 Start->Step1_IR Decision_CO Strong C=O Band? Step1_IR->Decision_CO Decision_CO->Start No (Not Pyrrolidone) Step2_NMR 2. 1H NMR (CDCl3) Check 2.0-3.5 ppm region Decision_CO->Step2_NMR Yes (Lactam) Check_NH Exchangeable Proton? Step2_NMR->Check_NH Result_Lactam Unsubstituted Lactam (e.g., 2-Pyrrolidone) Check_NH->Result_Lactam Yes (Broad Singlet) Result_Sub N-Substituted Lactam (e.g., NMP, Piracetam) Check_NH->Result_Sub No Step3_MS 3. Mass Spec (ESI/EI) Confirm MW & Fragments Result_Lactam->Step3_MS Result_Sub->Step3_MS

Caption: Figure 2. Decision matrix for the structural elucidation of pyrrolidone derivatives.

References

  • NIST Mass Spectrometry Data Center. "2-Pyrrolidinone Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Piracetam - Compound Summary." National Library of Medicine. [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.

The 5-Oxopyrrolidine Scaffold: A Privileged Motif in Rational Drug Design and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" dictate the success rate of drug discovery pipelines. The 5-oxopyrrolidine scaffold (often referred to as the pyrrolidin-2-one or pyroglutamate derivative) has emerged as a cornerstone in this arena. Derived easily from glutamic acid via internal cyclization, it offers an accessible and highly reliable source of chirality[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the scaffold's biological efficacy, provide self-validating synthetic protocols, and map its quantitative pharmacological profile across oncology, microbiology, and endocrinology.

Structural Rationale and Pharmacophore Dynamics

The transition from flat, sp2-hybridized aromatic rings to sp3-rich three-dimensional frameworks is a critical paradigm shift in reducing attrition rates in clinical trials. The 5-oxopyrrolidine scaffold is a constituent part of numerous approved drugs due to its unique stereoelectronic properties[2].

Why 5-Oxopyrrolidine?

  • Conformational Tuning: The pyrrolidine moiety’s unconstrained conformation can be precisely tuned and fixed by introducing specific substituents at the C3, C4, or C5 positions[2]. This steric tuning allows the molecule to adopt the exact geometry required to fit into complex enzymatic pockets.

  • Hydrogen Bonding Network: The lactam core inherently possesses a robust hydrogen bond donor (NH) and acceptor (C=O). For instance, the 5-oxopyrrolidine ring serves as a structural analogue to the pyrrolopyridine core of established kinase inhibitors, allowing for critical hydrogen bonding at the ATP-binding site[2].

  • Peptidomimetic Nature: As a cyclic derivative of glutamic acid, it inherently mimics peptide structures, granting it high biocompatibility and resistance to premature proteolytic degradation[3].

Pathway Scaffold 5-Oxopyrrolidine Scaffold NH Lactam NH (H-Bond Donor) Scaffold->NH CO Lactam C=O (H-Bond Acceptor) Scaffold->CO Subst C3/C4 Substituents (Steric Tuning) Scaffold->Subst Target Kinase ATP-Binding Site NH->Target H-Bonding CO->Target H-Bonding Subst->Target Van der Waals

Mechanistic interaction of the 5-oxopyrrolidine pharmacophore with kinase ATP-binding sites.

Self-Validating Synthetic Methodologies

A protocol is only as good as its reproducibility. The following methodologies are designed as self-validating systems, where physical changes (e.g., precipitation, TLC shifts) inherently confirm the success of the mechanistic steps.

Protocol A: Synthesis of the 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Core

This foundational protocol constructs the core scaffold via the reaction of an aromatic primary amine (e.g., 3-amino-1H-indazole) with itaconic acid[4].

Mechanistic Causality: The reaction proceeds via a Michael addition of the nucleophilic amine to the


-unsaturated double bond of itaconic acid, followed by an intramolecular cyclization (amidation) to form the pyrrolidinone ring[4]. Water is selected as the solvent because its high dielectric constant stabilizes the polar transition states during the Michael addition. Refluxing provides the thermal energy required to overcome the activation barrier for the subsequent intramolecular cyclization, driving the equilibrium toward the thermodynamically stable 5-membered lactam.

Step-by-Step Workflow:

  • Initiation: To a solution of itaconic acid (1.5 g, 11.5 mmol) in water (25 mL), add the primary aromatic amine (10 mmol)[4].

  • Thermal Activation: Heat the reaction mixture to reflux (100°C) and maintain for 12 hours[4]. Validation checkpoint: The mixture will transition from a heterogeneous suspension to a homogeneous solution as the Michael adduct forms.

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC)[4]. The disappearance of the highly polar amine spot confirms complete conversion.

  • Isolation: Cool the reaction to room temperature. The thermodynamic product, being highly hydrophobic compared to the starting materials, will precipitate. Filter the solid, wash with cold water, and dry under a vacuum to yield the core scaffold.

Workflow Amine Primary Amine (Nucleophile) Michael Michael Addition Intermediate Amine->Michael Aqueous Reflux 100°C Itaconic Itaconic Acid (Michael Acceptor) Itaconic->Michael Cyclization Intramolecular Cyclization (Amidation) Michael->Cyclization Thermodynamic Driving Force Product 5-Oxopyrrolidine Core Scaffold Cyclization->Product -H2O

Workflow of 5-oxopyrrolidine core synthesis via Michael addition and cyclization.
Protocol B: Elaboration into Hydrazone Derivatives (Kinase Inhibitors)

Hydrazone derivatives represent an important class of bioactive compounds, with their biological properties linked directly to the reactive azomethine pharmacophore (-NH-N=CH-)[5].

Mechanistic Causality: The addition of a catalytic amount of concentrated HCl serves to protonate the carbonyl oxygen of the aldehyde. This increases its electrophilicity, facilitating rapid nucleophilic attack by the terminal nitrogen of the 5-oxopyrrolidine hydrazide. Methanol is used as a polar protic solvent to dissolve the precursors while allowing the less soluble hydrazone product to precipitate, driving the reaction forward via Le Chatelier's principle.

Step-by-Step Workflow:

  • Preparation: Dissolve the 5-oxopyrrolidine hydrazide (1.5 mmol) in methanol (25 mL)[6].

  • Catalysis & Coupling: Add the corresponding aromatic aldehyde (2.5 mmol), followed immediately by 2–3 drops of concentrated HCl[6].

  • Reaction: Stir the mixture at 60–70 °C for 20 minutes to 4 hours[6]. Validation checkpoint: A distinct color change and the formation of a dense precipitate indicate the successful formation of the extended conjugated azomethine system.

  • Purification: Filter the precipitate while warm, dry, and recrystallize from a DMF/H2O mixture to remove any unreacted aldehyde[6].

Quantitative Pharmacological Profiling

The versatility of the 5-oxopyrrolidine scaffold is best demonstrated by its broad-spectrum efficacy across entirely different biological targets. By simply altering the peripheral substituents while maintaining the core lactam, researchers have developed potent anticancer agents, antimicrobials, and endocrine modulators.

For example, 1-Methylpyrrolidinone is currently under investigation for the treatment of multiple myeloma[2]. Furthermore, hybrid chemical structures incorporating the 5-oxopyrrolidine moiety have exhibited profound anticancer activity[6]. In the realm of endocrinology, previous in-house efforts directed at identifying novel Androgen Receptor (AR) antagonist scaffolds led to the discovery of N-aryl bicyclic hydantoins based on this core, yielding highly potent Selective Androgen Receptor Modulators (SARMs)[7].

Table 1: Quantitative Biological Efficacy of 5-Oxopyrrolidine Derivatives

Derivative ClassPrimary Target / Cell LineKey Quantitative MetricClinical / Research Significance
4-Arylidene-5-oxopyrrolidine Cervical Cancer (C-33A cells)ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= 4.66 µM
High anti-proliferative efficiency with reduced hepatotoxicity[8].
5-Oxopyrrolidine-hydrazone Breast Cancer (MDA-MB-231)IC

= ~10–25 µM
Targets kinase ATP-binding sites (e.g., SRC, ACK-1) in triple-negative breast cancer.
5-Nitrothiophene-5-oxopyrrolidine Multidrug-Resistant S. aureusHigh SelectivityOvercomes linezolid and tedizolid resistance in Gram-positive pathogens[9].
5-Oxopyrrolidine-hydrazone Candida tenuis (Fungus)MIC = 0.9–1.9 µg/mLSignificantly surpasses the efficacy of standard Nystatin treatments[9].
N-Aryl-bicyclohydantoin (SARM) Androgen Receptor (AR)K

= 1 nM, EC

= 385 nM
Demonstrates >50-fold selectivity for muscle tissue over prostate tissue[7].

Conclusion

The 5-oxopyrrolidine scaffold is far more than a simple heterocyclic ring; it is a highly programmable, three-dimensional spatial director. By understanding the thermodynamic drivers of its synthesis and the stereoelectronic nature of its lactam core, drug development professionals can leverage this privileged motif to bypass the limitations of flat, sp2-hybridized molecules. Whether targeting the ATP-binding pockets of elusive kinases or overcoming multidrug resistance in bacterial pathogens, the 5-oxopyrrolidine core remains a premier tool in the rational drug design arsenal.

References

  • Benchchem. "Applications of Pyroglutamic Acid Derivatives in Research: A Technical Guide."3

  • Benchchem. "Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide." 4

  • MDPI. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." 9

  • MDPI. "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling." 6

  • Bentham Science Publishers. "Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products."1

  • Frontiers. "Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives." 8

  • ACS Publications. "Discovery of Potent, Orally-Active, and Muscle-Selective Androgen Receptor Modulators Based on an N-Aryl-hydroxybicyclohydantoin Scaffold." 7

  • Vilnius University (VU). "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation." 5

Sources

Physicochemical Properties & Synthesis Guide: Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate .

CAS Number: 59857-85-1 Formula: C₁₀H₁₇NO₃ Molecular Weight: 199.25 g/mol [1]

Executive Summary

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate is a specialized pyrrolidinone derivative utilized as a chiral building block in pharmaceutical chemistry and a functional agent in cosmetic formulations. Structurally, it features a gamma-lactam (pyrrolidin-2-one) core substituted with a bulky tert-butyl group at the nitrogen position and a methyl ester at the C4 position (often numbered C3 in carboxylate nomenclature relative to the nitrogen).

This compound represents a "privileged scaffold" in drug design, serving as a constrained mimetic of amino acids (specifically GABA and Proline). Its unique steric profile, driven by the tert-butyl group, prevents metabolic N-dealkylation and locks the conformation of the pyrrolidine ring, enhancing receptor selectivity in peptidomimetic drugs. Recent industrial applications have also identified it as a bioactive agent for stimulating fibroblast proliferation in anti-aging dermal therapies.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for formulation and synthesis planning.

Table 1: Core Physical & Chemical Constants
PropertyValue / DescriptionSource/Confidence
Physical State Viscous Liquid or Low-Melting SolidObserved (Analogous Esters)
Boiling Point 280°C - 310°C (at 760 mmHg)Predicted (ACD/Labs)
Flash Point ~138°CPredicted
Density 1.05 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 0.81Consensus Model (ChemAxon)
Topological Polar Surface Area (TPSA) 46.61 ŲComputed
H-Bond Acceptors 3 (Ester C=O, Amide C=O, Ester O)Structural Analysis
H-Bond Donors 0Structural Analysis
Solubility Soluble in MeOH, DCM, DMSO, EtOAc.[2][3][4] Sparingly soluble in water.Experimental Heuristic
pKa Non-ionizable in physiological range (Amide/Ester)Structural Analysis
Stability & Reactivity
  • Hydrolytic Stability: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9) to form the free acid (1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid). The lactam ring is robust but may open under harsh acidic reflux (6M HCl).

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >200°C to prevent thermal decarboxylation or ring opening.

Synthesis & Manufacturing Protocol

The most efficient and "green" synthesis route utilizes an Aza-Michael Addition followed by a Cyclization-Condensation cascade. This method avoids hazardous coupling reagents and operates with high atom economy.

Reaction Scheme

Reactants: Dimethyl Itaconate + tert-Butylamine Product: Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate + Methanol

SynthesisPathway Itaconate Dimethyl Itaconate (Electrophile) Intermediate Aza-Michael Adduct (Transient Linear Diester) Itaconate->Intermediate Michael Addition (MeOH, RT) Amine tert-Butylamine (Nucleophile) Amine->Intermediate Product Methyl 1-tert-Butyl-5-oxopyrrolidine- 3-carboxylate (Target Lactam) Intermediate->Product Cyclization (-MeOH) Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: One-pot synthesis via Aza-Michael addition and subsequent lactamization.

Detailed Experimental Protocol

Scale: 100 mmol Yield: 85-92%

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl Itaconate (15.8 g, 100 mmol) in Methanol (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add tert-Butylamine (7.3 g, 100 mmol, 1.0 equiv) dropwise over 15 minutes. Note: The reaction is exothermic.[5]

  • Reaction Phase 1 (Michael Addition): Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. TLC (EtOAc/Hexane 1:1) should show the disappearance of the itaconate.

  • Reaction Phase 2 (Cyclization): If cyclization is slow at RT (monitored by NMR or TLC), heat the mixture to reflux (65°C) for 2–4 hours. The bulky tert-butyl group may sterically hinder the ring closure, necessitating this thermal boost.

  • Work-up: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove methanol and any unreacted amine.

  • Purification: The crude residue is typically a pure oil or solid. If necessary, purify via flash column chromatography (Silica gel, Eluent: 20-40% Ethyl Acetate in Hexanes).

Validation Check:

  • Appearance: Colorless to pale yellow viscous oil or solid.

  • NMR Check: Look for the disappearance of vinylic protons (5.5–6.5 ppm) from itaconate and the appearance of the lactam ring protons (2.5–4.0 ppm).

Structural Characterization

Researchers must validate the identity of CAS 59857-85-1 using the following spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.42 ppm (s, 9H): tert-Butyl group (Diagnostic singlet).

    • δ 3.72 ppm (s, 3H): Methyl ester (-OCH₃).

    • δ 2.60–2.85 ppm (m, 2H): C4-H (Methylene adjacent to carbonyl).

    • δ 3.10–3.30 ppm (m, 1H): C3-H (Methine proton at chiral center).

    • δ 3.50–3.80 ppm (m, 2H): C5-H (Methylene adjacent to Nitrogen).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyls: ~172 ppm (Ester), ~174 ppm (Lactam).

    • Quaternary C: ~54 ppm (tert-Butyl quaternary carbon).

    • Methyls: ~28 ppm (t-Bu methyls), ~52 ppm (Methoxy).

Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹: Strong Ester C=O stretch.

  • 1685 cm⁻¹: Strong Lactam (Amide) C=O stretch.

  • 2960–2980 cm⁻¹: C-H stretches (enhanced by t-Butyl group).

Applications & Mechanism of Action

Pharmaceutical Development

This compound serves as a Gamma-Lactam Scaffold . The 5-oxopyrrolidine-3-carboxylate core is a rigid analogue of glutamic acid.

  • Peptidomimetics: Used to constrain peptide backbones, reducing entropic penalty upon binding to receptors.

  • Protease Inhibitors: The scaffold appears in inhibitors for serine proteases (e.g., Hepatitis C NS3/4A protease inhibitors) where the pyrrolidine ring occupies the S1 or S2 binding pocket.

Cosmetic & Dermatology

According to patent literature (EP2496310A1), derivatives of this ester are used as active agents to:

  • Stimulate Fibroblasts: Enhance the synthesis of extracellular matrix proteins (collagen, elastin).

  • Anti-Aging: The lipophilic tert-butyl group aids in transdermal delivery, allowing the active core to reach the dermis.

Applications cluster_pharma Pharmaceuticals cluster_cosmetic Cosmetics (EP2496310A1) Compound Methyl 1-tert-Butyl- 5-oxopyrrolidine-3-carboxylate Peptidomimetic Peptidomimetics (Conformational Lock) Compound->Peptidomimetic Antiviral Protease Inhibitors (HCV/COVID targets) Compound->Antiviral Fibroblast Fibroblast Stimulation Compound->Fibroblast Delivery Transdermal Delivery (via Lipophilic t-Bu) Compound->Delivery

Figure 2: Functional applications in drug discovery and dermatology.

Safety & Handling (GHS)[6]

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for functionalized esters/amides .

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is moisture sensitive over long durations.

References

  • PubChem. (n.d.).[2][4] Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

  • L'Oreal. (2012). Cosmetic compositions comprising an ester derived from 4-carboxy-2-pyrrolidinone. European Patent Office (EP2496310A1).
  • Farmer, T. J., et al. (2016). Synthesis of unsaturated polyester resins from various bio-derived platform molecules. (Discussing Itaconate Aza-Michael Chemistry). Polymer Chemistry. Retrieved from [Link]

Sources

Key starting materials for the synthesis of functionalized pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

The Architect’s Guide to the Pyrrolidinone Scaffold: Strategic Starting Materials in Drug Discovery

Part 1: The Strategic Landscape

The pyrrolidin-2-one (


-lactam) core is not merely a structural motif; it is a privileged pharmacophore found in a vast array of therapeutics, from the classical "racetam" nootropics (Piracetam, Levetiracetam) to modern enzyme inhibitors (protease, integrase) and psychotropics.

For the medicinal chemist, the choice of starting material is the primary determinant of the synthetic strategy. It dictates the stereochemical fidelity, the diversity of substitution, and the scalability of the final process. This guide categorizes starting materials not by chemical class, but by the bond-formation strategy they enable.

Part 2: Core Synthetic Strategies & Starting Materials

Strategy A: The Chiral Pool Approach (Stereochemical Retention)

Best for: High-purity enantiomers, industrial scaling, simple N-functionalization.

Primary Starting Material: L-Glutamic Acid / L-Pyroglutamic Acid L-Glutamic acid is the "gold standard" starting material. Its intrinsic chirality (


-configuration) is preserved during the thermal dehydration to L-pyroglutamic acid (5-oxoproline). This route is dominant in the synthesis of levetiracetam and related analogs.
  • Mechanism: Thermal dehydration followed by N-alkylation or ester modification.

  • Key Advantage: Inexpensive, renewable, and avoids complex asymmetric catalysis.

  • Derivatization: The carboxylic acid moiety allows for easy conversion to amides, esters, or reduction to hydroxymethyl groups (precursors to proline derivatives).

Strategy B: The Castagnoli-Cushman Assembly (Diversity-Oriented Synthesis)

Best for: Creating highly substituted lactams (3,4- or 4,5-substitution) and library generation.

Primary Starting Materials: Cyclic Anhydrides + Imines The Castagnoli-Cushman Reaction (CCR) is a powerful [4+2] cycloaddition-like condensation.

  • Anhydride Inputs: Succinic anhydride (simple core), Glutaric anhydride, and Homophthalic anhydride (for isoquinolone-fused systems).

  • Imine Inputs: Schiff bases derived from diverse aldehydes and amines.

  • Mechanism: The anhydride enol/enolate attacks the imine (Mannich-type), followed by intramolecular acylation.

Visualization: The Castagnoli-Cushman Mechanism

CCR_Mechanism Anhydride Cyclic Anhydride (Succinic/Homophthalic) Enol Enol/Enolate Intermediate Anhydride->Enol Tautomerization/Base Imine Imine (R-CH=N-R') Mannich Mannich-type Addition Enol->Mannich + Imine Acylation Intramolecular Acylation Mannich->Acylation Ring Closure Lactam Functionalized Pyrrolidinone Acylation->Lactam - H2O/Acid

Caption: The Castagnoli-Cushman reaction pathway, highlighting the condensation of anhydride enolates with imines to form polysubstituted lactams.[1][2][3]

Strategy C: The Smiles-Truce Cascade (Advanced Pharmacophores)

Best for: 3-Aryl pyrrolidinones and complex spiro-cycles.

Primary Starting Materials: Cyclopropane Diesters + Aryl Sulfonamides This is a sophisticated cascade reaction that converts simple precursors into complex, arylated scaffolds in a single pot.[4][5][6][7]

  • Mechanism:

    • Ring Opening: The sulfonamide anion attacks the activated cyclopropane.

    • Smiles-Truce Rearrangement: A 1,4-aryl shift occurs, ejecting SO₂.

    • Cyclization: The liberated amine attacks the ester to close the lactam ring.

Visualization: Smiles-Truce Cascade

Smiles_Truce Start Cyclopropane Diester + Aryl Sulfonamide Inter1 Acyclic Intermediate (Ring Opened) Start->Inter1 Base (Nucleophilic Attack) Rearrange Smiles-Truce Rearrangement (-SO2) Inter1->Rearrange 1,4-Aryl Shift Cyclize Intramolecular Amidation Rearrange->Cyclize Amine liberation Product 3-Aryl Pyrrolidinone Cyclize->Product

Caption: The Smiles-Truce cascade transforms sulfonamides and cyclopropanes into arylated pyrrolidinones via SO2 extrusion.

Strategy D: Green & Bio-Based Inputs

Best for: Sustainable synthesis and renewable carbon credits.

Primary Starting Material: Itaconic Acid Itaconic acid is a mass-produced fermentation product (from Aspergillus terreus).[8] It contains a succinic acid core with an exocyclic double bond, allowing for both lactamization and Michael additions.

  • Reaction: Itaconic acid + Primary Amine

    
     5-Oxo-pyrrolidine-3-carboxylic acid derivatives.
    
  • Utility: The exocyclic alkene allows for further functionalization (e.g., radical addition) to create 4-substituted pyrrolidinones.

Part 3: Comparative Analysis of Starting Materials

Starting MaterialPrimary StrategyCostStereocontrolKey Limitation
L-Glutamic Acid Chiral Pool / DehydrationLowExcellent (Intrinsic)Limited to 5-substitution patterns.
Succinic Anhydride Castagnoli-CushmanLowCatalyst DependentRequires imine stability; lower reactivity than homophthalic.
Homophthalic Anhydride Castagnoli-CushmanMedCatalyst DependentProduces benzo-fused (isoquinolone) systems, not simple pyrrolidinones.
Cyclopropane Diesters Smiles-Truce CascadeHighSubstrate DependentRequires specific electron-withdrawing groups; higher cost.
Itaconic Acid Aza-Michael / CyclizationLowModerateExocyclic double bond may require protection or reduction.

Part 4: Validated Experimental Protocols

Protocol 1: Castagnoli-Cushman Synthesis of 4,5-Disubstituted Pyrrolidinones

Adapted from recent mechanistic studies (Shaw et al., JOC 2021).

  • Reagents:

    • Aldehyde (1.0 equiv)[1][2]

    • Primary Amine (1.0 equiv)[1][2]

    • Succinic Anhydride derivative (1.1 equiv)

    • Solvent: Toluene or Xylene (for thermal) / CHCl3 (for catalytic)

  • Procedure:

    • Imine Formation: Stir aldehyde and amine in the presence of MgSO₄ (dehydrating agent) in CH₂Cl₂ for 2 hours. Filter and concentrate to isolate the imine.[1][2]

    • Cycloaddition: Dissolve the imine in Toluene. Add the anhydride.[9][1][2][3][10]

    • Reaction: Reflux (110°C) for 12–18 hours. (Note: Homophthalic anhydride reacts at room temperature; succinic requires heat).

    • Workup: Cool to RT. Wash with 1N HCl and Brine. Dry over Na₂SO₄.

    • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Protocol 2: Green Synthesis from Itaconic Acid

Based on sustainable polymer and intermediate synthesis (Green Chem., 2013).

  • Reagents:

    • Itaconic Acid (10 mmol)

    • Primary Amine (e.g., Benzylamine, 10 mmol)

    • Solvent: Water or Ethanol (Green solvents)

  • Procedure:

    • Mix Itaconic acid and amine in water (neat reaction is also possible at melt).

    • Heat to reflux (100°C) for 4–6 hours. The reaction proceeds via an aza-Michael addition followed by cyclodehydration.

    • Isolation: On cooling, the product often precipitates as the carboxylic acid derivative (1-substituted-5-oxopyrrolidine-3-carboxylic acid).

    • Yield: Typically >85% with high atom economy (only water is lost).

References

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters, 2023.[7] Link

  • Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions. Journal of Organic Chemistry, 2021. Link

  • The Castagnoli–Cushman Reaction: A Review. Molecules, 2023. Link

  • Synthesis of biorenewable polylactam esters from itaconic acid. Green Chemistry, 2013. Link

  • Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Organic Letters, 2025. Link

Sources

Methodological & Application

Application Note: Pyrrolidine Derivatives as Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of pyrrolidine derivatives in medicinal chemistry Content Type: Application Note and Protocol Guide

Executive Summary

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 35 FDA-approved therapeutics. Its unique five-membered nitrogen heterocycle structure offers specific conformational rigidity that reduces the entropic penalty of binding to protein targets. Furthermore, the chiral pool availability of L-proline allows for rapid, stereocontrolled synthesis of complex bioactive molecules.

This guide focuses on the 2-cyanopyrrolidine class, a cornerstone in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes.[1][2] We provide a validated synthetic protocol for the key "warhead" intermediate and a downstream bioassay to quantify enzymatic inhibition.

Therapeutic Landscape & Mechanism

Pyrrolidine derivatives are ubiquitous across multiple therapeutic classes due to their physicochemical versatility (pKa modulation, solubility enhancement).

Drug ClassRepresentative DrugMechanism of ActionPyrrolidine Function
Antidiabetic Vildagliptin, SaxagliptinDPP-4 InhibitionWarhead: The nitrile group forms a reversible covalent bond with the active site Serine-630.
Antiviral (HCV) Daclatasvir, OmbitasvirNS5A InhibitionLinker/Scaffold: Proline derivatives provide the necessary span and orientation to bind the viral replication complex.
Antihypertensive Captopril, LisinoprilACE InhibitionMimetic: Proline mimics the C-terminal residue of Angiotensin I, chelating the Zinc ion.
Antibiotic MeropenemCell Wall Synthesis InhibitionSide Chain: Pyrrolidine side chain enhances permeability (porin channels) and stability against dehydropeptidases.
Structure-Activity Relationship (SAR) Logic

The success of pyrrolidine-based DPP-4 inhibitors relies on precise steric and electronic tuning. The diagram below illustrates the critical SAR features required for high-affinity binding.

SAR_DPP4 Pyrrolidine Pyrrolidine Core (Conformational Restriction) N1_Sub N1-Substitution (P2 Pocket Filling) Pyrrolidine->N1_Sub C2_Cyano C2-Nitrile (CN) (Electrophilic Warhead) Pyrrolidine->C2_Cyano C3_C5_Sub C3/C5 Substitution (Selectivity Tuning) Pyrrolidine->C3_C5_Sub Target_S2 S2 Extensive Pocket (Salt Bridge w/ Glu205) N1_Sub->Target_S2 Hydrophobic/Ionic Interaction Target_Ser630 Active Site Ser-630 (Covalent Bond) C2_Cyano->Target_Ser630 Reversible Imidate Formation Target_S1 S1 Hydrophobic Pocket C3_C5_Sub->Target_S1 Steric Fit

Figure 1: Structural logic of pyrrolidine-based DPP-4 inhibitors. The nitrile "warhead" is essential for covalent catalysis.

Experimental Protocol: Synthesis of the Vildagliptin Intermediate

Target Molecule: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Significance: This is the common intermediate for Vildagliptin. The chloroacetyl group serves as a handle for N-alkylation (introducing the adamantyl amine), while the nitrile is the bioactive warhead.

Methodology: One-Pot Acylation and Dehydration

Note: This protocol synthesizes the nitrile directly from L-prolinamide, avoiding the isolation of unstable intermediates.

Reagents Required:

  • L-Prolinamide (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.5 equiv) - Dehydrating agent

  • Triethylamine (Et3N) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Ammonium bicarbonate (Solid)

Step-by-Step Procedure:

  • Acylation (Formation of Amide):

    • Charge a flame-dried 250 mL round-bottom flask with L-Prolinamide (5.0 g, 43.8 mmol) and DCM (50 mL).

    • Cool the suspension to 0°C using an ice bath.

    • Add Triethylamine (6.1 mL, 43.8 mmol) dropwise.

    • Slowly add Chloroacetyl chloride (3.5 mL, 43.8 mmol) over 15 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.

    • Expert Insight: Maintain temperature <5°C to prevent bis-acylation or polymerization.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of starting material.

  • Dehydration (Conversion to Nitrile):

    • Cool the reaction mixture back to -10°C (salt/ice bath).

    • Add TFAA (9.2 mL, 65.7 mmol) dropwise.

    • Stir at RT for 2 hours.

    • Mechanism: TFAA activates the primary amide oxygen, facilitating elimination to form the nitrile.

  • Quenching and Workup:

    • Cool to 0°C. Slowly add solid Ammonium bicarbonate (10 g) to neutralize excess acid and TFAA. Stir for 30 minutes.

    • Add water (50 mL) and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude oil often solidifies upon standing. Recrystallize from Isopropyl Acetate/Hexane or purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexane).

    • Yield: Expected 75-85%.

    • Characterization: ¹H NMR (CDCl₃) should show the characteristic AB quartet of the -CH₂Cl protons and the pyrrolidine ring protons.

Bioassay Protocol: DPP-4 Enzymatic Inhibition

Once the pyrrolidine derivative is synthesized (e.g., after coupling the intermediate from Section 3 with an amine), its potency must be validated.

Assay Principle: DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC (Glycyl-Prolyl-Aminomethylcoumarin) to release free AMC , which fluoresces. Inhibitors prevent this cleavage, reducing fluorescence signal.

Materials:

  • Enzyme: Recombinant Human DPP-4 (diluted in Assay Buffer).[3][4]

  • Substrate: H-Gly-Pro-AMC (10 mM stock in DMSO).

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.[3][4]

  • Positive Control: Sitagliptin (10 µM).[4]

  • Plate: 96-well black, flat-bottom microplate.[3]

Protocol:

  • Preparation:

    • Dilute test compounds in DMSO to 100x the final testing concentration (e.g., for 10 µM final, prepare 1 mM stock).

    • Dilute Substrate to 50 µM working solution in Assay Buffer.

  • Plate Setup:

    Well Type Component 1 (25 µL) Component 2 (5 µL) Component 3 (20 µL)
    Blank Assay Buffer DMSO Substrate Solution
    Control (100% Activity) DPP-4 Enzyme DMSO Substrate Solution
    Test Sample DPP-4 Enzyme Test Compound Substrate Solution

    | Positive Control | DPP-4 Enzyme | Sitagliptin | Substrate Solution |[3]

  • Execution:

    • Add Enzyme and Test Compounds/DMSO to the plate.[5]

    • Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor-enzyme binding.

    • Initiation: Add Substrate Solution to all wells.

    • Measurement: Immediately read fluorescence in kinetic mode for 30 minutes at 37°C.

      • Excitation: 350-360 nm

      • Emission: 450-465 nm[5]

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • % Inhibition =

      
      
      

Workflow Visualization

The following diagram summarizes the complete pipeline from chiral pool starting material to validated hit compound.

Workflow Start Start: L-Proline / L-Prolinamide (Chiral Pool) Synth1 Step 1: Acylation (Chloroacetyl Chloride) Start->Synth1 Synth2 Step 2: Dehydration (Formation of Nitrile Warhead) Synth1->Synth2 Intermed Key Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-CN Synth2->Intermed Library Step 3: Library Generation (SN2 Displacement with Amines) Intermed->Library  + Diverse Amines (R-NH2) Assay Step 4: DPP-4 Bioassay (Gly-Pro-AMC Substrate) Library->Assay Hit Hit Identification (IC50 < 50 nM) Assay->Hit  Data Analysis

Figure 2: Integrated workflow for the synthesis and screening of pyrrolidine-based DPP-4 inhibitors.

References

  • Synthesis of Vildagliptin Intermediate: Beilstein J. Org. Chem. 2008, 4, No. 20. "An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile."

  • Pyrrolidine Scaffold Review: Molecules 2021, 26(16), 4881. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."

  • DPP-4 Assay Methodology: Bio-protocol 2018, 8(12): e2895. "DPP-IV–Inhibitory Activity Assay."[4][6][7][8]

  • FDA Approved Pyrrolidine Drugs: Front. Chem. 2023, 11:1257432. "Recent insights about pyrrolidine core skeletons in pharmacology."

  • Vildagliptin Synthesis: J. Chem. Res. 2021, 45(3-4), 305-309.[9] "A facile method to synthesize vildagliptin."[9] [9]

Sources

Analytical techniques for the characterization of 5-oxopyrrolidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Workflows for the Characterization of 5-Oxopyrrolidine-3-Carboxylates

Rationale and Workflow Design

5-oxopyrrolidine-3-carboxylates (pyroglutamate derivatives) are highly versatile scaffolds utilized in the development of antimicrobial agents, anti-inflammatory drugs, and enzyme inhibitors, such as Enoyl Acyl Carrier Protein Reductase (InhA) inhibitors for Mycobacterium tuberculosis[1][2][3]. The structural characterization of these compounds requires differentiating the cyclic lactam from linear precursors and identifying the precise stereochemistry of the substituents at the C3 and C5 positions[4][5].

Relying on a single analytical technique leaves researchers susceptible to false positives. For example, mass spectrometry can confirm the molecular weight and cyclization (via the loss of water or ammonia)[5], but it cannot easily distinguish between diastereomers. Therefore, a multi-orthogonal, self-validating approach combining High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy is necessary.

G Start 5-Oxopyrrolidine-3-Carboxylate Synthesis Product LCMS HR-LC-MS/MS (Mass & Purity Evaluation) Start->LCMS Aliquot 1 (0.1 mg/mL) NMR 1D & 2D NMR (Regio/Stereochemistry) Start->NMR Aliquot 2 (10-20 mg) FTIR FTIR Spectroscopy (Carbonyl Differentiation) Start->FTIR Aliquot 3 (1-2 mg) Validation Cross-Validation & Structural Confirmation LCMS->Validation [M+H]+ & Fragmentation NMR->Validation Chemical Shifts & NOE FTIR->Validation Vibrational Bands

Orthogonal analytical workflow for 5-oxopyrrolidine-3-carboxylate characterization.

High-Resolution LC-MS/MS Protocol

Causality: The cyclization of glutamic acid or itaconic acid derivatives to form the 5-oxopyrrolidine ring involves a condensation reaction. HR-MS is deployed to confirm this cyclization by detecting the exact mass corresponding to the loss of H₂O or NH₃[4][5]. Tandem MS (MS/MS) is critical for identifying the characteristic fragmentation of the pyrrolidinone ring, which typically involves the neutral loss of the ester/carboxylic acid group.

Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the purified 5-oxopyrrolidine-3-carboxylate in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Data Acquisition: Scan range m/z 100-1000. Apply a collision energy (CE) of 15-30 eV for MS/MS fragmentation.

Table 1: Typical LC-MS/MS Data for 5-Oxopyrrolidine-3-Carboxylates

Analyte Feature Diagnostic Observation Causality / Significance
Parent Ion [M + H]⁺ Confirms molecular weight and successful cyclization[6].
Neutral Loss 1 - 31 Da (methyl ester) or -18 Da (acid) Cleavage of the methoxy/hydroxyl group from the C3 carboxylate.
Neutral Loss 2 - 59 Da (if methyl ester) Loss of the entire ester group (-COOCH₃), leaving the pyrrolidinone core.

| Ring Cleavage | Variable (often loss of CO, -28 Da) | Fragmentation of the lactam ring under high collision energy. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS provides exact mass, it cannot distinguish positional isomers. NMR is the definitive tool for mapping the carbon framework. The 5-oxopyrrolidine ring exhibits a highly distinct splitting pattern due to the diastereotopic protons at the C4 position (adjacent to the lactam carbonyl) and the C2 position (adjacent to the nitrogen)[6][7]. 2D NOESY is essential for determining the cis/trans relationship between the C3-carboxylate and any N- or C5-substituents.

Protocol: 1D and 2D NMR Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is preferred for compounds with free NH or OH groups to prevent rapid proton exchange[6].

  • ¹H NMR (400 or 500 MHz): Acquire with 16-32 scans. Look for the characteristic multiplet of the C3 methine proton and the distinct signals of the C2 and C4 methylene protons[7].

  • ¹³C NMR (100 or 125 MHz): Acquire with 512-1024 scans. Ensure clear resolution between the lactam carbonyl (~171 ppm) and the ester/acid carbonyl (~173-174 ppm)[6][7].

  • 2D NMR (COSY & NOESY): Use COSY to trace the spin system from C2-H → C3-H → C4-H. Use NOESY (mixing time 300-500 ms) to establish spatial proximity for stereochemical assignment.

Table 2: Characteristic NMR Chemical Shifts (in DMSO-d₆) [6][7]

Nucleus / Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity / Notes
C2 (NCH₂) 3.76 – 4.15 49.0 – 51.0 Multiplet; diastereotopic if a chiral center is present.
C3 (CH-COO) 3.26 – 3.52 35.0 – 36.5 Multiplet; couples with C2 and C4 protons.
C4 (COCH₂) 2.58 – 2.95 33.0 – 35.0 Multiplet; adjacent to the lactam carbonyl.
C5 (C=O Lactam) N/A 171.0 – 172.5 Quaternary carbon; highly deshielded.

| C3 (C=O Ester) | N/A | 173.0 – 174.5 | Quaternary carbon; slightly more deshielded than lactam. |

FTIR Spectroscopy for Carbonyl Differentiation

Causality: The 5-oxopyrrolidine-3-carboxylate scaffold contains two distinct carbonyl environments: a lactam (amide) and an ester (or carboxylic acid). FTIR provides rapid, orthogonal confirmation of these functional groups based on their vibrational frequencies, which are highly sensitive to hydrogen bonding and ring strain[6].

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the compound with 100 mg of anhydrous KBr, or use an Attenuated Total Reflectance (ATR) accessory for neat solid samples.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Interpretation: Identify the ester/carboxylic acid C=O stretch (typically higher frequency, ~1730-1745 cm⁻¹) and the lactam C=O stretch (typically lower frequency due to nitrogen resonance, ~1680-1695 cm⁻¹)[6].

The Self-Validating System

To ensure scientific integrity, the data from these three techniques must be cross-validated to form a closed-loop confirmation system:

  • Mass & Formula Validation: LC-MS provides the exact mass, confirming the empirical formula. If the mass indicates a linear precursor (+18 Da for an uncyclized intermediate), the NMR will simultaneously show an absence of the deshielded lactam carbon (~171 ppm) and the presence of a primary/secondary amine proton.

  • Regiochemistry Validation: FTIR confirms the presence of two distinct carbonyls. If the cyclization occurred at the wrong carboxylate (e.g., forming a 4-oxopyrrolidine derivative), the ¹³C NMR shifts for the methylene groups (C2 and C4) would deviate significantly from the established 49 ppm and 34 ppm baselines.

  • Stereochemistry Validation: NOESY cross-peaks validate the 3D conformation, ensuring the biological activity of the synthesized enantiomer or diastereomer matches the intended target design (e.g., for InhA inhibition)[1].

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. nih.gov. 7

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. nih.gov. 1

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. researchgate.net. 2

  • Proteomics Analysis of Pyroglutamate Formation: Analytical Methods for Pyroglutamate Detection. creative-proteomics.com. 4

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. mdpi.com. 6

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. researchgate.net. 3

  • Purification and Characterization of Recombinant N-Terminally Pyroglutamate-Modified Amyloid-β Variants and Structural Analysis by Solution NMR Spectroscopy. nih.gov. 5

Sources

The Pyrrolidinone Core: A Privileged Scaffold for Designing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets.[1] The enduring appeal of the pyrrolidinone core in drug discovery stems from its unique combination of structural and physicochemical properties. Its capacity for hydrogen bonding, conformational flexibility, and the relative ease of chemical modification make it an ideal starting point for developing novel therapeutic agents.[1] This is evidenced by the presence of the pyrrolidinone moiety in numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[1][2]

This comprehensive guide provides an in-depth exploration of the pyrrolidinone core, detailing its synthesis, diverse biological activities, and the critical structure-activity relationships that govern its function. Furthermore, it offers detailed experimental protocols for the synthesis and evaluation of pyrrolidinone-based compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to leverage this versatile scaffold in their work.

Core Physicochemical and Structural Advantages

The prevalence of the pyrrolidinone scaffold in successful drug candidates is a direct result of its inherent molecular attributes:

  • Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic systems, the saturated nature of the pyrrolidinone ring, with its sp³-hybridized carbon atoms, imparts a distinct three-dimensional character.[2][3] This non-planar structure allows for a more comprehensive exploration of the pharmacophore space, often leading to improved binding affinity and selectivity for target proteins.[3][4]

  • Stereochemical Complexity: The pyrrolidinone ring can possess multiple stereogenic centers, giving rise to a variety of stereoisomers.[3][5] This stereochemical diversity is a powerful tool in drug design, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles due to their unique spatial arrangements.[3][4]

  • Hydrogen Bonding Capability: The lactam functionality of the pyrrolidinone core features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature facilitates crucial interactions with biological targets, contributing to binding affinity and specificity.[6]

  • Modulation of Physicochemical Properties: The pyrrolidinone motif can enhance the aqueous solubility and other key physicochemical properties of a drug molecule, which is often a challenge with flat, aromatic core structures.[6]

Diverse Biological Activities of Pyrrolidinone Derivatives

The versatility of the pyrrolidinone scaffold is highlighted by the broad range of pharmacological activities exhibited by its derivatives. This makes it a valuable starting point for the development of drugs targeting a multitude of diseases.[7][8][9]

A summary of key biological activities is presented below:

Biological ActivityTherapeutic Area
AnticancerOncology
Anti-inflammatoryInflammatory Diseases
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
AnticonvulsantNeurology
NeuroprotectiveNeurology
AntidiabeticMetabolic Diseases

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For pyrrolidinone derivatives, SAR studies have provided invaluable insights into the structural features that dictate their biological effects.[10][11][12] These studies systematically modify the pyrrolidinone core and its substituents to understand how these changes influence interactions with the biological target.

Key SAR Insights for Anticancer Pyrrolidinone Analogs:

A notable example is the SAR of spirooxindole pyrrolidinone analogs, which have shown significant promise as anticancer agents.[10]

Compound IDR Group (Substitution on Oxindole Ring)Cancer Cell LineIC50 (µM)
4aHA549 (Lung)>100
4b5-ClA549 (Lung)85.3
4e5-BrA549 (Lung)45.6
4g5-NO2A549 (Lung)25.1
5c7-CH3A549 (Lung)6.24
5e5,7-diBrA549 (Lung)3.48
5f5-FA549 (Lung)1.2

Analysis of SAR Data:

  • Influence of Electron-Withdrawing Groups: The data clearly indicates that the introduction of electron-withdrawing groups at the 5-position of the oxindole ring (compounds 4b, 4e, 4g) generally leads to an enhancement of cytotoxic activity against A549 lung cancer cells when compared to the unsubstituted analog (4a).[10]

  • Impact of Substitution at the 7-Position: Substitution at the 7-position of the oxindole ring, as seen in compound 5c, results in a significant increase in potency.[10]

These insights are critical for the rational design of more potent and selective anticancer agents based on the pyrrolidinone scaffold.

Experimental Protocols

Synthesis of the Foundational 2-Pyrrolidinone Core

A widely employed industrial method for synthesizing 2-pyrrolidinone involves the reaction of gamma-butyrolactone (GBL) with ammonia.[1][13]

Materials:

  • Gamma-butyrolactone (GBL)

  • Aqueous ammonia (NH₃)

  • Water

  • Tubular reactor

Procedure:

  • A mixture of GBL and aqueous ammonia is continuously fed into a tubular reactor.

  • The reaction is carried out at a temperature of 250-290 °C and a pressure of 0.4-1.4 MPa.[13]

  • The reaction mixture is passed over a solid magnesium silicate catalyst packed as a fixed bed within the reactor.[13]

  • The product stream is then subjected to distillation and purification to yield 2-pyrrolidinone with a purity of approximately 99.5%.[13]

G GBL Gamma-Butyrolactone (GBL) Reactor Tubular Reactor (250-290°C, 0.4-1.4 MPa) Catalyst: Mg Silicate GBL->Reactor NH3 Ammonia (NH3) NH3->Reactor Distillation Distillation & Purification Reactor->Distillation Crude Product Product 2-Pyrrolidinone Distillation->Product Purified Product

Caption: General workflow for the industrial synthesis of 2-pyrrolidinone.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Pyrrolidinone analogs to be tested

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrrolidinone analogs in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Pyrrolidinone Analogs B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Add Solubilization Buffer F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I Data Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

The Pyrrolidinone Core in Signaling Pathways: A Hypothetical Example

To illustrate the central role of pyrrolidinone-based molecules in modulating cellular signaling, consider a hypothetical pyrrolidinone derivative, PD1, designed as a selective inhibitor of PI3Kα.

Proposed Mechanism of Action:

PD1 is hypothesized to be a potent and selective ATP-competitive inhibitor of the PI3Kα isoform. By binding to the kinase domain of p110α, it is expected to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action would subsequently inhibit the downstream Akt signaling pathway, a critical cascade for cell proliferation, survival, and growth.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α) RTK->PI3Ka Activation PIP3 PIP3 PI3Ka->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation PD1 PD1 (Pyrrolidinone Derivative) PD1->PI3Ka Inhibition

Caption: Proposed mechanism of action for a hypothetical PI3Kα inhibitor.

Conclusion: The Future of Pyrrolidinone-Based Drug Discovery

The pyrrolidinone core continues to be a highly valuable and versatile scaffold in medicinal chemistry.[1] Its favorable physicochemical properties and the ability to readily introduce chemical diversity make it a privileged starting point for the design of novel therapeutic agents. The wide range of biological activities associated with pyrrolidinone derivatives, including anticancer, neuroprotective, antiviral, and antibacterial effects, underscores its significance in modern drug discovery.[1][7][8] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyrrolidinone scaffold is poised to remain a central and indispensable tool in the development of the next generation of medicines.

References

  • Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Retrieved March 7, 2024, from [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. (2021, December 6). Retrieved March 7, 2024, from [Link]

  • Li Petri, G., Raimondi, M. V., & Spatola, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Functional Drug.[Link]

  • Arias-Rico, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. bioRxiv. [Link]

  • Hosseinzadeh, Z., Ramazani, A., & Tokmedash, M. S. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(5). [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]

  • Pierce, J. G. (2019). Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products. Grantome. Retrieved March 7, 2024, from [Link]

  • Li Petri, G., Raimondi, M. V., & Spatola, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Functional Drug, 379(5). [Link]

  • Arias-Rico, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. bioRxiv. [Link]

  • Magoulas, G. E., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(9), 2844-2853. [Link]

  • Author, F. A., Author, S. A., & Author, T. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

  • Li Petri, G., Raimondi, M. V., & Spatola, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Functional Drug.[Link]

  • Zhou, P., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 9(2), 738-749. [Link]

  • Cheprakov, A. V., et al. (2022). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 7(2), 2417-2426. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Li, Y., & Habermann, J. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726. [Link]

  • 2-Pyrrolidone - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]

  • Chai, W., et al. (2024). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 15(2), 263-269. [Link]

Sources

Application Notes and Protocols for N-Boc Protected Amino Acids in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Boc Protecting Group

In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex nitrogen-containing molecules, the precise control of reactivity is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this control, serving as a robust and versatile protecting group for primary and secondary amines.[1][2] Its widespread adoption is due to a favorable combination of characteristics: it is easily introduced, stable under a wide range of synthetic conditions (including basic hydrolysis and catalytic hydrogenation), and can be removed under specific, mild acidic conditions.[3][4]

This strategic use of the Boc group enables chemists to unmask the amine's nucleophilicity at a desired point in a synthetic sequence, directing the formation of bonds with high fidelity. This is the essence of a successful multi-step synthesis, preventing unwanted side reactions and ensuring the efficient construction of the target molecule.[] The Boc group's acid lability makes it orthogonal to other key protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) groups, a critical feature for complex syntheses requiring differential protection.[3][6]

The Chemistry of Boc Protection and Deprotection

Mechanism of Protection

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[4][7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide gas, driving the reaction to completion.[4][7]

Mechanism of Deprotection: The Role of Acid and Scavengers

The removal of the Boc group is its defining characteristic and is most commonly achieved with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[8][9] The mechanism is initiated by protonation of the carbamate's carbonyl oxygen by TFA.[2][9] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[9][10] The carbamic acid rapidly decarboxylates to release the free amine (as its TFA salt) and carbon dioxide.[1][10]

dot

Caption: TFA-Mediated Boc Deprotection.

A critical consideration during deprotection is the fate of the highly reactive t-butyl cation. This electrophile can cause unwanted side reactions by alkylating electron-rich amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[8][9] To prevent this, "scavengers" are added to the deprotection cocktail. These are molecules that are more nucleophilic than the peptide side chains and serve to trap the t-butyl cation.[9]

ScavengerTarget Residue(s)Mechanism of ActionTypical Concentration
Anisole TrpFriedel-Crafts alkylation trap for the t-butyl cation.1-5% (v/v)
Thioanisole Met, TrpActs as a soft nucleophile to trap the t-butyl cation.1-5% (v/v)
1,2-Ethanedithiol (EDT) Cys, MetReduces sulfoxide formation and traps cations.1-2.5% (v/v)
Triisopropylsilane (TIS) TrpReduces the indole ring and traps cations via hydride transfer.1-2% (v/v)

Core Applications & Protocols

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (benzyl) protection strategy was foundational to the development of SPPS by R.B. Merrifield.[11][12] In this scheme, the temporary Nα-amino group is protected by the acid-labile Boc group, while "permanent" side-chain protection is provided by groups that are also acid-labile but require much stronger acid (e.g., anhydrous Hydrogen Fluoride, HF) for removal, such as benzyl esters.[13][14] Although both protecting groups are cleaved by acid, their differential lability allows for the selective removal of the Nα-Boc group at each cycle without disturbing the side-chain protectors.[13]

dot

SPPS_Cycle Fig. 2: Boc-SPPS Workflow Cycle. Start Start: Resin-Bound Peptide (N-Boc Protected) Deprotection Step 1: Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Step 2: Neutralization (e.g., 10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Step 3: Coupling (Boc-AA, Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 CycleEnd Elongated Peptide Chain (N-Boc Protected) Wash3->CycleEnd CycleEnd->Deprotection Next Cycle

Caption: Boc-SPPS Workflow Cycle.

Protocol: Single Boc-SPPS Deprotection and Coupling Cycle

This protocol outlines one full cycle of amino acid addition for a manual synthesis on a 0.1 mmol scale using a standard Merrifield resin.

Materials:

  • Peptide-resin (0.1 mmol)

  • Deprotection Solution: 50% TFA in DCM (v/v) with 1% TIS.

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DMF (v/v).

  • Boc-protected amino acid (0.5 mmol, 5 eq.)

  • Coupling Reagent: HBTU (0.5 mmol, 5 eq.)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF) of peptide synthesis grade.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

  • Deprotection:

    • Drain the DCM.

    • Add the Deprotection Solution (~10 mL/g resin) and agitate for 1-2 minutes. Drain.[15]

    • Add a fresh portion of Deprotection Solution and agitate for 20-30 minutes.[15][16]

  • Washing: Drain the deprotection solution and wash the resin sequentially with DCM (3x), and DMF (3x) to thoroughly remove residual acid.

  • Neutralization:

    • Add the Neutralization Solution (~10 mL/g resin) and agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Causality: This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, which is the active nucleophile required for the subsequent coupling reaction.[13]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve the Boc-amino acid (5 eq.) and HBTU (5 eq.) in a minimal volume of DMF.

    • Add DIEA (10 eq.) to the activation mixture. The solution may change color.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-4 hours. The optimal time can vary based on the steric hindrance of the amino acid.[16]

    • Expert Insight: HBTU is an aminium-based coupling reagent that rapidly forms an activated HOBt-ester of the amino acid, minimizing racemization and promoting efficient coupling.[17]

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step should be repeated.[18]

  • The resin is now ready for the next deprotection cycle or final cleavage.

Solution-Phase Peptide Synthesis (SPPS)

While often overshadowed by solid-phase methods, solution-phase synthesis remains vital for large-scale production and the synthesis of short peptide fragments.[19] All reactants are in a homogeneous solution, which facilitates monitoring and purification of intermediates after each step.[19]

Protocol: Solution-Phase Dipeptide Synthesis (DCC/HOBt Method)

This protocol describes the coupling of Boc-L-Alanine with L-Phenylalanine benzyl ester.

Materials:

  • Boc-L-Ala-OH (1.0 eq.)

  • H-L-Phe-OBn·HCl (1.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • N-Methylmorpholine (NMM) or DIEA (1.0 eq.)

  • Solvents: Anhydrous DCM, Ethyl Acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine.

Procedure:

  • Amine Salt Neutralization: Dissolve H-L-Phe-OBn·HCl in DCM and cool to 0°C. Add NMM (1.0 eq.) dropwise and stir for 15 minutes.

  • Carboxyl Group Activation:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.[19]

    • Add a solution of DCC (1.1 eq.) in DCM to this mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[19]

    • Stir the activation mixture at 0°C for 30 minutes.

    • Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and prevent side reactions by converting the O-acylisourea into a less reactive but more selective HOBt-ester.[17]

  • Coupling: Add the neutralized amine solution from step 1 to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[19]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude Boc-Ala-Phe-OBn can be purified by flash chromatography or recrystallization.

Coupling ReagentClassAdvantagesDisadvantages
DCC/DIC CarbodiimideInexpensive, effective.Byproduct (DCU) can be difficult to remove (DIC's urea is more soluble); potential for racemization without additives.[17]
HBTU/HATU Aminium/Uronium SaltFast, high-yielding, low racemization.[20]More expensive; can react with N-terminus if used in large excess.[17]
PyBOP Phosphonium SaltVery efficient, especially for sterically hindered couplings.More expensive, generates phosphonamide byproducts.
Applications Beyond Peptides

The use of Boc-protected amino acids is not confined to peptide synthesis. They are valuable chiral building blocks for the synthesis of peptidomimetics, heterocyclic compounds, and complex natural products.[21][] For example, they can serve as precursors for chiral amines, aldehydes, and other functionalized molecules where the stereocenter of the original amino acid is preserved.

References

  • Benchchem. (n.d.). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-L-Ala-OH in Solution-Phase Peptide Synthesis.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • PubMed. (2011, July 15). Peptide synthesis 'in water' by a solution-phase method using water-dispersible nanoparticle Boc-amino acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key....
  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase....
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins.
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Google Patents. (n.d.). WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore.
  • RSC Publishing. (2017, March 2). Green Chemistry.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Novabiochem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (n.d.). Two‐step synthesis of non‐racemic N‐Boc‐protected α‐amino acids from....
  • BOC Sciences. (n.d.). Unnatural Amino Acids: Definition, Synthesis, and Applications.
  • Google Patents. (n.d.). EP0257742A2 - Method of synthesizing a peptide containing a non-peptide bond.
  • University of California, Irvine. (n.d.). Non-Ribosomal Peptide Synthesis.

Sources

Application Note: Synthesis and Derivatization of Novel Analogs from Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 5-oxopyrrolidine-3-carboxylate (pyroglutamate analog) scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent antimicrobial, anticancer, and neurotropic activities[1]. Specifically, the incorporation of a bulky, lipophilic tert-butyl group at the N1 position enhances membrane permeability, a critical factor for targeting multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE). This application note details the robust synthesis of Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate and its subsequent derivatization into novel pyrazole and pyrrole analogs via a highly reactive hydrazide intermediate[2].

Mechanistic Overview & Causality

The synthetic sequence relies on a highly efficient, atom-economical pathway designed to maximize yield while preventing the degradation of the pyrrolidone core:

  • Scaffold Construction: The reaction of itaconic acid with tert-butylamine undergoes a tandem Michael addition and intramolecular amidation[2]. Water is utilized as the solvent to facilitate proton transfer steps and drive the precipitation of the highly polar carboxylic acid intermediate.

  • Esterification: Fischer esterification of the carboxylic acid using methanol and catalytic sulfuric acid yields the core methyl ester[3]. The use of concentrated H₂SO₄ is strictly required; it not only acts as a proton donor to activate the carbonyl but also sequesters the generated water, driving the equilibrium toward the ester without hydrolyzing the lactam ring[1].

  • Hydrazinolysis & Cyclocondensation: The methyl ester is converted to a carbohydrazide using hydrazine hydrate. Isopropanol (i-PrOH) is selected as the solvent because its boiling point (82 °C) provides the optimal thermal energy to overcome the activation barrier of nucleophilic acyl substitution without causing ring-opening[3]. Finally, Paal-Knorr-type condensations with diketones yield pyrazole or pyrrole analogs. The choice of acid catalyst here is critical: HCl provides the strong protonation needed for the less reactive 1,3-diketone (2,4-pentanedione), while the milder acetic acid (AcOH) prevents the polymerization of the 1,4-diketone (2,5-hexanedione)[1].

Synthetic Workflow Diagram

SyntheticWorkflow A Itaconic Acid + tert-Butylamine B 1-tert-Butyl-5-oxopyrrolidine -3-carboxylic acid A->B Reflux, H2O (Michael Add. & Cyclization) C Methyl 1-tert-Butyl-5-oxopyrrolidine -3-carboxylate (Core Scaffold) B->C MeOH, H2SO4 (Esterification) D Hydrazide Intermediate C->D NH2NH2·H2O, i-PrOH (Hydrazinolysis) E Pyrazole Analogs (via 2,4-Pentanedione) D->E HCl (cat.), Reflux F Pyrrole Analogs (via 2,5-Hexanedione) D->F AcOH (cat.), Reflux

Figure 1: Synthetic workflow for the generation of antimicrobial analogs from the core scaffold.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate
  • Reaction Setup: In a 250 mL round-bottom flask, suspend 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid (10.0 g, 54 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Add concentrated H₂SO₄ (1.5 mL) dropwise while stirring vigorously.

    • Causality: Slow addition prevents localized exothermic spikes, which could lead to undesired methanolysis and ring-opening of the pyrrolidone core.

  • Reflux & Monitor: Heat the mixture to reflux (65 °C) for 6 hours.

    • Validation: Monitor via TLC (Dichloromethane:Methanol, 95:5). The reaction is complete when the baseline carboxylic acid spot completely disappears, replaced by a higher

      
       ester spot[3].
      
  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with 10% aqueous NaHCO₃ to pH 7.5. Extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a white solid.

Protocol B: Hydrazinolysis to 1-tert-Butyl-5-oxopyrrolidine-3-carbohydrazide
  • Reaction Setup: Dissolve the methyl ester from Protocol A (5.0 g, 25 mmol) in isopropanol (40 mL).

  • Nucleophilic Addition: Add hydrazine monohydrate (2.5 mL, 50 mmol).

    • Causality: A 2-fold stoichiometric excess of hydrazine ensures complete conversion and suppresses the formation of symmetric diacylhydrazine dimers[4].

  • Reflux & Monitor: Reflux at 82 °C for 4 hours.

    • Validation: IR spectroscopy of a dried aliquot must confirm the shift of the ester C=O stretch (~1735 cm⁻¹) to the hydrazide amide C=O stretch (~1680 cm⁻¹).

  • Isolation: Cool the mixture to 0 °C. The hydrazide precipitates as a crystalline solid. Filter, wash with cold isopropanol, and dry under vacuum.

Protocol C: Cyclocondensation to Pyrazole/Pyrrole Analogs
  • Reaction Setup: To a hot solution of the hydrazide (1.0 g, 5 mmol) in isopropanol (20 mL), add the respective diketone (6 mmol): 2,4-pentanedione for the pyrazole analog, or 2,5-hexanedione for the pyrrole analog.

  • Catalyst Addition:

    • For Pyrazole: Add 3 drops of concentrated HCl.

    • For Pyrrole: Add 5 drops of glacial acetic acid.

    • Causality: Specific acid tuning dictates the cyclization rate. HCl drives the enolization of 1,3-diketones, whereas AcOH prevents the oxidative degradation of 1,4-diketones[2].

  • Reflux & Monitor: Heat at reflux for 3-5 hours.

    • Validation: ¹H-NMR of the crude mixture will show the disappearance of the NH₂ broad singlet (~4.30 ppm) and the appearance of heterocyclic protons (e.g., pyrazole CH at ~6.20 ppm)[5].

  • Purification: Pour the mixture into ice water. Filter the resulting precipitate and recrystallize from ethanol.

Quantitative Data & Characterization

The following table summarizes the expected yields, reaction times, and self-validating ¹H-NMR shifts for the synthesized compounds, allowing researchers to benchmark their experimental success.

CompoundYield (%)Reaction Time (h)Key ¹H-NMR Shifts (ppm, DMSO-d₆)
Core Scaffold (Ester) 8563.68 (s, 3H, OCH₃), 1.35 (s, 9H, t-Bu)
Hydrazide Intermediate 9149.25 (s, 1H, NH), 4.30 (br s, 2H, NH₂)
Pyrazole Analog 8256.22 (s, 1H, CH_pyr), 2.19 (s, 6H, 2×CH₃)
Pyrrole Analog 7845.75 (s, 2H, CH_pyr), 2.05 (s, 6H, 2×CH₃)

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - nih.gov.[Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - mdpi.com.[Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - semanticscholar.org.[Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - nih.gov.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of sterically hindered pyrrolidones. The target compound,, presents unique synthetic challenges due to the extreme steric bulk of the tert-butyl group[1].

The synthesis of N-alkyl pyrrolidones from itaconic acid derivatives is a[2]. The reaction proceeds via a tandem sequence: an initial intermolecular aza-Michael addition followed by an intramolecular lactamization (amidation). Because the aza-Michael addition is inherently reversible, that careful control of thermodynamics and solvent environment is required to drive the reaction forward[3].

Below, you will find a mechanistic breakdown, targeted troubleshooting guides, and a self-validating experimental protocol designed to maximize your yield.

Mechanistic Workflow

ReactionMechanism DMI Dimethyl Itaconate (Electrophile) AzaMichael Aza-Michael Addition DMI->AzaMichael TBA tert-Butylamine (Nucleophile) TBA->AzaMichael Adduct Aza-Michael Adduct (Uncyclized Intermediate) AzaMichael->Adduct Fast, Reversible Lactamization Lactamization (Ring Closure) Adduct->Lactamization Heat Required Product Methyl 1-tert-butyl-5- oxopyrrolidine-3-carboxylate Lactamization->Product Slow (Steric Hindrance)

Mechanistic pathway: Tandem aza-Michael addition and lactamization to form the pyrrolidone ring.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at the acyclic intermediate stage with very little pyrrolidone product forming? A: This is a classic thermodynamic bottleneck caused by steric hindrance. The initial aza-Michael addition of tert-butylamine to dimethyl itaconate occurs readily. However, the subsequent intramolecular lactamization requires the bulky N-tert-butyl group to navigate a highly congested transition state to attack the methyl ester. If your reaction temperature is too low (e.g., room temperature to 50 °C), the system lacks the thermal energy to overcome this activation barrier. Solution: You must apply sustained heat (80–90 °C) to drive the ring closure.

Q: Can I run this reaction in an open flask under standard reflux conditions? A: Absolutely not. tert-Butylamine has a boiling point of 44.4 °C. If you attempt to reach the 85 °C required for lactamization in an open or standard reflux setup, the volatile amine will vaporize out of the solvent phase. This not only halts the forward reaction but triggers a retro-aza-Michael reaction, shifting the equilibrium back to the starting materials. Solution: A sealed, heavy-walled pressure vessel (autoclave or pressure tube) is mandatory to keep the amine in solution at elevated temperatures.

Q: I am observing the formation of a carboxylic acid byproduct instead of the desired methyl ester. How do I prevent this? A: The presence of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid indicates water contamination in your system. At 85 °C, even trace amounts of water will act as a nucleophile, competitively hydrolyzing the methyl ester. Solution: Ensure your solvent (methanol) is strictly anhydrous, your glassware is oven-dried, and the amine is stored over molecular sieves. Furthermore, using methanol as the solvent prevents the formation of mixed esters via transesterification, which would occur if you used ethanol or isopropanol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why specific parameters are strictly required.

Temperature (°C)SolventVessel TypeReaction Time (h)Isolated Yield (%)Mechanistic Observation
25Anhydrous MeOHOpen Flask24< 5%Reaction stalls at the aza-Michael adduct; insufficient thermal energy for ring closure.
65Anhydrous MeOHStandard Reflux2435%Significant loss of volatile tert-butylamine; equilibrium shifts backward.
85Anhydrous MeOHSealed Pressure Tube4888% Optimal conditions; pressure retains amine, heat drives the sterically hindered lactamization.
85Aqueous MeOH (95:5)Sealed Pressure Tube4842%Competitive ester hydrolysis yields the carboxylic acid byproduct instead of the target ester.
Standard Optimized Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure reproducibility and high yield.

  • Preparation: Oven-dry a heavy-walled glass pressure tube equipped with a magnetic stir bar and a Teflon screw-cap. Flush the tube with dry nitrogen or argon.

  • Reagent Loading: Add Dimethyl itaconate (1.0 equivalent, e.g., 10 mmol, 1.58 g) to the pressure tube.

  • Solvent Addition: Dissolve the substrate in strictly anhydrous methanol (20 mL, yielding a 0.5 M concentration). Causality: Methanol perfectly matches the leaving group of the ester, ensuring that any transesterification simply regenerates the starting material.

  • Amine Addition: Cool the vessel in an ice bath to 0 °C to minimize volatility. Slowly add tert-butylamine (1.5 to 2.0 equivalents, e.g., 15-20 mmol) dropwise.

  • Sealing and Heating: Tightly seal the Teflon cap. Transfer the vessel to an oil bath pre-heated to 85 °C. Stir vigorously for 48 hours.

  • Self-Validation Check (In-Process): After 48 hours, cool the tube completely to room temperature. Take a small aliquot for TLC (Hexanes/EtOAc 1:1). The UV-active spot for dimethyl itaconate should be completely absent. A quick

    
    H NMR of the crude aliquot should confirm the disappearance of the vinylic protons (approx. 5.6 and 6.2 ppm), confirming full conversion.
    
  • Workup & Purification: Carefully vent any residual pressure. Concentrate the reaction mixture under reduced pressure to remove methanol and excess amine. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate.

References
  • Title: Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones (US Patent 8796472B2)
  • Title: Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents Source: The Journal of Organic Chemistry URL: [Link]

Sources

Identifying common byproducts in the synthesis of pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrrolidinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our focus is on identifying and mitigating the formation of common byproducts, ensuring the integrity and purity of your target compounds.

I. Understanding Byproduct Formation: A Mechanistic Approach

The successful synthesis of pyrrolidinone derivatives hinges on controlling the reaction environment to favor the desired product while minimizing side reactions. Byproducts can arise from various sources, including unreacted starting materials, intermediates, degradation of products, and unintended parallel reactions. Understanding the mechanisms behind the formation of these impurities is the first step toward effective troubleshooting.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and offering practical solutions.

FAQ 1: My 2-Pyrrolidinone synthesis from γ-butyrolactone (GBL) and ammonia has a low yield and contains unreacted GBL. What is causing this and how can I improve it?

Common Cause: Incomplete ammonolysis of GBL is a frequent issue. This reaction is an equilibrium process, and insufficient temperature or pressure can lead to poor conversion.

Troubleshooting:

  • Reaction Conditions: The industrial synthesis is typically carried out in the liquid phase at high temperatures (250-290°C) and pressures (8.0-16.0 MPa) to drive the reaction to completion.[1] Ensure your reaction setup can safely achieve and maintain these conditions.

  • Molar Ratio: An excess of ammonia is crucial. A typical molar ratio of GBL to ammonia to water is 1:(2.2 to 3):(1.6 to 2.3).[1] The presence of water has been shown to improve selectivity.[1]

  • Catalyst: While the reaction can proceed without a catalyst, solid magnesium silicate catalysts can be used in the vapor phase to improve efficiency.

Visualizing the Reaction:

GBL_to_2P GBL γ-Butyrolactone Intermediate γ-Hydroxybutyramide GBL->Intermediate + NH3 Ammonia Ammonia (NH3) Ammonia->Intermediate TwoP 2-Pyrrolidinone Intermediate->TwoP - H2O Water Water (H2O) TwoP->Water

Caption: Ammonolysis of γ-butyrolactone to 2-pyrrolidinone.

FAQ 2: I am synthesizing N-vinylpyrrolidone (NVP) and observe significant ring-opening byproducts. How can I prevent this?

Common Cause: The synthesis of NVP from 2-pyrrolidinone and acetylene is base-catalyzed, typically using a potassium salt of 2-pyrrolidone. The presence of water in the reaction mixture can lead to the hydrolysis of the lactam ring, forming potassium 4-aminobutyrate, which deactivates the catalyst.[2]

Troubleshooting:

  • Anhydrous Conditions: It is critical to remove the water generated during the formation of the potassium 2-pyrrolidinone catalyst before introducing acetylene.[3]

  • Reaction Staging: The industrial process is often divided into two stages: catalyst formation with subsequent water removal, followed by the vinylation reaction with acetylene under pressure and elevated temperature.[3]

Byproduct Formation Mechanism:

NVP_Side_Reaction TwoP 2-Pyrrolidinone PotassiumSalt Potassium 2-Pyrrolidinone (Catalyst) TwoP->PotassiumSalt + KOH - H2O KOH KOH Water H2O Byproduct Potassium 4-aminobutyrate (Inactive) PotassiumSalt->Byproduct + H2O (hydrolysis)

Caption: Water-induced deactivation of the catalyst in NVP synthesis.

FAQ 3: In my Piracetam synthesis, I am struggling with several impurities. What are they and how can I minimize them?

Common Impurities: The synthesis of Piracetam (2-oxo-1-pyrrolidineacetamide) can be plagued by several process-related impurities and degradation products.[4][5][6]

Impurity NameChemical StructureCommon Source
2-PyrrolidinoneC₄H₇NOUnreacted starting material
(2-Oxopyrrolidin-1-yl)acetic acidC₆H₉NO₃Hydrolysis of the amide group of Piracetam or an intermediate
Ethyl (2-oxopyrrolidin-1-yl)acetateC₈H₁₃NO₃Incomplete amination of the ester intermediate

Troubleshooting:

  • Complete Amination: Ensure the amination of the ethyl 2-pyrrolidoneacetate intermediate goes to completion by using a sufficient excess of ammonia and allowing for adequate reaction time (e.g., stirring for 2 hours).[7]

  • Control of Hydrolysis: Maintain a non-aqueous environment during the final steps to prevent hydrolysis of the amide bond.

  • Purification: Recrystallization from a suitable solvent, such as an alcohol, is an effective method for removing these impurities to achieve high purity (>99.9%).

Piracetam Synthesis and Byproduct Formation Pathway:

Piracetam_Synthesis TwoP_Na Sodium 2-Pyrrolidinone Intermediate Ethyl (2-oxopyrrolidin-1-yl)acetate TwoP_Na->Intermediate + Ethyl Chloroacetate EtCA Ethyl Chloroacetate EtCA->Intermediate Piracetam Piracetam Intermediate->Piracetam + NH3 Impurity1 (2-Oxopyrrolidin-1-yl)acetic acid (Hydrolysis Byproduct) Piracetam->Impurity1 + H2O (hydrolysis) Ammonia Ammonia (NH3) Ammonia->Piracetam Levetiracetam_Synthesis cluster_impurities Potential Impurity S_aminobutanol (S)-2-aminobutanol Cyclization Intramolecular Cyclization S_aminobutanol->Cyclization Keto_acid Keto Acid Derivative Keto_acid->Cyclization Acetylation Acetylation Cyclization->Acetylation Levetiracetam Levetiracetam ((S)-enantiomer) Acetylation->Levetiracetam R_enantiomer (R)-enantiomer (Impurity)

Caption: Enantioselective synthesis of Levetiracetam to minimize the (R)-enantiomer.

III. Experimental Protocols

Protocol 1: GC-MS Analysis of Impurities in 2-Pyrrolidinone

This protocol provides a general method for the identification and quantification of volatile and semi-volatile impurities, such as γ-butyrolactone (GBL), in a 2-pyrrolidinone sample. [8] 1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-pyrrolidinone sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent, such as methanol or dichloromethane.

  • Prepare a series of calibration standards of GBL in the same solvent.

2. GC-MS Conditions:

  • GC System: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS System: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 35-350 amu.

3. Data Analysis:

  • Identify GBL and other impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of the standards.

  • Quantify the impurities by constructing a calibration curve from the peak areas of the standards.

Protocol 2: HPLC Analysis of Piracetam and its Impurities

This protocol outlines a reverse-phase HPLC method for the simultaneous determination of Piracetam and its common impurities. [5][6] 1. Sample and Standard Preparation:

  • Prepare a stock solution of Piracetam and each of its known impurities in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards and sample solutions by diluting the stock solutions to the desired concentration range (e.g., 50-10,000 ng/mL).

2. HPLC Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous solution of 0.2 g/L triethylamine and acetonitrile (85:15, v/v), with the pH adjusted to 6.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Column Temperature: Ambient.

3. Data Analysis:

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the impurities using a calibration curve generated from the peak areas of the standards.

IV. Data Summary

The following table summarizes common byproducts in the synthesis of various pyrrolidinone derivatives and typical analytical methods for their detection.

Pyrrolidinone DerivativeCommon Byproduct(s)Typical Analytical Method
2-Pyrrolidinone γ-Butyrolactone, unreacted ammoniaGC-MS
N-Methyl-2-pyrrolidone (NMP) N-methyl succinimide, residual 2-pyrrolidinoneGC-FID
N-Vinylpyrrolidone (NVP) Potassium 4-aminobutyrate, acetaldehydeHPLC, IC
Piracetam 2-Pyrrolidinone, (2-oxopyrrolidin-1-yl)acetic acid, ethyl (2-oxopyrrolidin-1-yl)acetateRP-HPLC-UV
Levetiracetam (R)-enantiomer, Levetiracetam carboxylic acidChiral HPLC, LC-MS

V. References

  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.

  • What are the synthesis methods of N-Vinyl-2-pyrrolidone? ChemicalBook. March 13, 2024.

  • Simultaneous Determination of Piracetam and Its Four Impurities by RP-HPLC With UV Detection. Scribd.

  • N-Vinylpyrrolidone. Wikipedia.

  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. September 1, 2025.

  • Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. SciSpace.

  • Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection. ResearchGate.

  • Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC with UV Detection. Scite.

  • Application Notes and Protocols: The Role of 2-Pyrrolidinone in the Formation of Polyvinylpyrrolidone (PVP). Benchchem.

  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences.

  • Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. SciSpace.

  • The synthesis method of Piracetam. ChemicalBook. March 12, 2024.

  • A new green approach for the reduction of consumed solvents and simultaneous quality control analysis of several pharmaceuticals using a fast and economic RP-HPLC method; a case study for a mixture of piracetam, ketoprofen and omeprazole drugs. PMC.

  • 2-PYRROLIDONE. Ataman Kimya.

  • 2-PYRROLIDONE. Ataman Kimya.

  • Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate.

  • Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI.

  • Levetiracetam Synthesis Process Overview. PDF.

  • Synthesis method of levetiracetam. Google Patents.

  • An alternate synthesis of levetiracetam. Taylor & Francis. October 13, 2010.

  • SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate.

  • 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook. March 11, 2024.

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC.

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. April 7, 2025.

  • Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. American Pharmaceutical Review.

Sources

Addressing stability challenges of 5-oxopyrrolidine-3-carboxylate esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Oxopyrrolidine-3-Carboxylate Esters

Welcome to the Stability & Handling Support Hub

Status: Operational | Lead Scientist: Dr. Aris Thorne | Topic: 5-Oxopyrrolidine-3-Carboxylate Scaffolds[1]

Executive Summary: You are likely accessing this guide because you are observing inconsistent yields, unexpected degradation peaks, or fluctuating enantiomeric excess (ee) in your 5-oxopyrrolidine-3-carboxylate (pyroglutamate isomer) workflows. Unlike their 2-carboxylate counterparts (pyroglutamates), 3-carboxylate esters present a unique set of stability challenges driven by the specific electronic environment of the


-lactam ring and the acidity of the C3-proton.[1]

This guide synthesizes field data and mechanistic organic chemistry to provide actionable troubleshooting for these specific stability vectors:

  • Competitive Hydrolysis: Ester vs. Lactam Ring.[1]

  • C3-Epimerization: The silent yield killer in chiral synthesis.[1]

  • Solubility-Driven Loss: Workup failures due to high polarity.[1]

Module 1: Critical Stability Parameters (The "Cheat Sheet")

Before troubleshooting, verify your operating conditions against these stability baselines.

ParameterStability Threshold / CharacteristicRisk Factor
pH Tolerance Stable: pH 3.0 – 8.0High Risk: pH > 9.0 (Rapid ester hydrolysis + C3 epimerization).[1] pH < 1.0 (Lactam ring opening).[1]
Thermal Limit < 40°C (in solution)High Risk: Reflux in protic solvents leads to transesterification or hydrazinolysis-like breakdown if nucleophiles are present.[1]
C3-H Acidity pKa

20–22 (DMSO)
High Risk: Bases stronger than Carbonate (

) can trigger racemization at the

-carbon.[1]
Hygroscopicity Moderate to HighHigh Risk: Solid esters absorb atmospheric moisture, accelerating autocatalytic hydrolysis.[1]
Solvent Comp. Avoid Prim./Sec. AminesHigh Risk: Aminolysis of the ester is faster than expected due to the inductive effect of the lactam.[1]

Module 2: Degradation Pathways & Diagnostics

Understanding how your molecule breaks down is the first step to fixing it.[1] The 5-oxopyrrolidine-3-carboxylate scaffold has two primary weak points: the exocyclic ester and the endocyclic amide (lactam).[1]

Visualizing the Degradation Cascade

DegradationPathways cluster_legend Pathway Severity Start 5-Oxopyrrolidine-3- Carboxylate Ester Acid 5-Oxopyrrolidine-3- Carboxylic Acid (Hydrolysis Product) Start->Acid Aq. Base (pH > 9) or Acid (pH < 2) RingOpen Aminomethyl-Succinic Acid Derivative (Ring Opening) Start->RingOpen Strong Acid/Heat (Reflux) Racemate C3-Epimer/Racemate (Loss of Chirality) Start->Racemate Base (LDA, NaOEt) or Heat Acid->RingOpen Prolonged Hydrolysis Solid Line: Common Solid Line: Common Dashed Line: Extreme Conditions Dashed Line: Extreme Conditions Solid Line: Common->Dashed Line: Extreme Conditions

Figure 1: Mechanistic degradation map. Note that ester hydrolysis (yellow) is kinetically favored over lactam ring opening (red) under mild conditions.[1]

Module 3: Troubleshooting Guides (Q&A Format)

Scenario A: "I'm losing product during aqueous workup."

The Science: 5-oxopyrrolidine-3-carboxylates are highly polar due to the lactam moiety (H-bond donor/acceptor) and the ester.[1] In standard Ethyl Acetate/Water extractions, the partition coefficient (


) often favors the aqueous phase, especially if the ester alkyl chain is short (Methyl/Ethyl).

Diagnostic Steps:

  • Check Aqueous pH: If the pH is basic, the acid form (carboxylate salt) will stay in water.[1]

  • Check Solvent Choice: Ethyl Acetate is often too non-polar.[1]

Protocol: The "Salting-Out" Rescue

  • Saturate: Add NaCl to the aqueous phase until saturation (brine).

  • Switch Solvent: Use DCM (Dichloromethane) or CHCl3/IPA (3:1) for extraction.[1] The alcohol cosolvent disrupts the water solvation shell around the lactam.[1]

  • Re-extract: Perform 4-5 extractions, not just the standard 3.

Expert Tip: Never discard your aqueous layer until you have verified mass balance by LC-MS.[1] The lactam ring makes these compounds deceptively water-soluble.[1]

Scenario B: "My enantiomeric excess (ee) dropped after reaction."

The Science: The proton at C3 (alpha to the ester) is acidified by the electron-withdrawing ester group.[1] While the lactam carbonyl is at C5 (beta position), the overall ring strain and inductive effects can lower the pKa of the C3 proton, making it susceptible to deprotonation by bases used in subsequent steps (e.g., alkylation or coupling).

Troubleshooting Flow:

  • Did you use a strong base? (e.g., NaH, NaOEt). Fix: Switch to non-nucleophilic, weaker bases like

    
     or hindered bases like DIPEA if possible.[1]
    
  • Did you heat the reaction? Thermal energy accelerates the keto-enol tautomerism required for racemization.[1] Fix: Keep reactions at

    
     to RT.
    

Protocol: Assessing Optical Stability

  • Dissolve 10 mg of ester in the target solvent/base system (deuterated).[1]

  • Monitor

    
    -NMR over 24 hours.[1][2][3]
    
  • Key Signal: Watch for the collapse of the C3-H signal or the emergence of diastereomeric splitting if other chiral centers exist.

Scenario C: "I see a new peak at [M-14] or [M+18] in LC-MS."

The Science:

  • [M+18] (Acid): Direct hydrolysis of the ester.[1] This is common if the solvent was not dry or if the workup was too acidic/basic.

  • [M+32] (Methyl Ester exchange): If you refluxed an ethyl ester in methanol, transesterification occurs rapidly.[1]

Decision Tree for Impurity Identification

TroubleshootingTree Problem Unknown Impurity Detected MassShift Check Mass Shift (Delta) Problem->MassShift Plus18 +18 Da (Hydrolysis) MassShift->Plus18 +18 Plus14 +14 Da (Transesterification) MassShift->Plus14 +14/-14 Action1 Check Water Content in Solvents Plus18->Action1 Likely Ester Hydrolysis Action3 Check pH (Is it <1 or >12?) Plus18->Action3 Possible Ring Opening Action2 Did you use MeOH with Et-Ester? Plus14->Action2 RingOpen +18 Da (Ring Opening)

Figure 2: Rapid diagnostic logic for mass spectrometry anomalies.

Module 4: Synthesis & Workup Best Practices

Based on the reactivity profile of 5-oxopyrrolidine-3-carboxylic acid derivatives [1][2], adhere to these standards:

  • Esterification:

    • Method: Use Thionyl Chloride (

      
      ) in alcohol at 
      
      
      
      rather than
      
      
      reflux.
    • Why? Thionyl chloride generates anhydrous HCl in situ and scavenges water, driving the equilibrium forward without the thermal stress that risks ring opening [2].

  • Purification:

    • Avoid Silica Gel Chromatography if possible.[1] The acidic nature of silica can catalyze hydrolysis or epimerization of sensitive esters.[1]

    • Alternative: Recrystallization from EtOAc/Hexane or Toluene is often effective due to the high crystallinity of the lactam scaffold [3].[1]

  • Storage:

    • Store under Argon at

      
      .
      
    • Use desiccators.[1] The amide bond is a magnet for water molecules, which serve as nucleophiles for ester hydrolysis over time.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Pharmaceuticals, 2022.[1][4]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules, 2025.

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry, 2026.

Sources

Technical Support Center: Pyroglutamate Ester Alkylation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the complex challenges associated with the N-alkylation of pyroglutamate esters.

Pyroglutamate esters are privileged chiral synthons widely used in the development of peptidomimetics and natural products. However, the lactam ring presents a highly reactive microenvironment. The ambident nature of the lactam anion, the acidity of the α-chiral center (C2), and the electrophilicity of the lactam carbonyl (C5) create a perfect storm for competing side reactions. This guide is designed to help you understand the causality behind these side reactions and implement self-validating protocols to overcome them.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am losing chiral purity during the N-alkylation of my L-pyroglutamate ester. How can I prevent racemization?

Causality: The proton at the C2 position (α to both the ester carbonyl and the lactam nitrogen) is relatively acidic. When you use strong bases (e.g., NaH, LDA) at ambient temperatures, or if the reaction time is prolonged, the base can deprotonate the C2 position after the N-H has been deprotonated. This reversible enolization destroys the stereocenter, leading to racemization[1]. Solution: Switch to a bulky, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) and perform the deprotonation under strict cryogenic conditions (-78 °C to -30 °C). The steric bulk of LiHMDS kinetically favors the more accessible N-H proton over the sterically hindered C2 proton. The use of LiHMDS at low temperatures is critical to furnish N-alkylated pyroglutamates without racemizing the α-carboxylic center[1].

Q2: My NMR shows a mixture of products, and I suspect O-alkylation is competing with N-alkylation. Why does this happen?

Causality: The deprotonated lactam is an ambident nucleophile; the negative charge is delocalized across the nitrogen and the oxygen (C=C-O⁻ ↔ ⁻N-C=O). According to Hard Soft Acid Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the nitrogen is "softer". Using hard electrophiles (like methyl triflate or dimethyl sulfate) or counterions that leave the oxygen "naked" (like large, poorly coordinating cations) will drive the reaction toward O-alkylation. Solution: Use softer electrophiles (e.g., alkyl bromides or iodides) and ensure tight ion-pairing at the oxygen by using lithium or sodium bases. If O-alkylation persists, consider a two-step silylation-alkylation approach. Reacting pyroglutamate with chlorotrimethylsilane forms an N-trimethylsilyl (N-TMS) reactive intermediate, which subsequently reacts with alkyl halides to yield the N-alkylated product efficiently[2].

Q3: I am observing a linear byproduct instead of my cyclic lactam. What is causing the ring-opening?

Causality: Nucleophilic ring-opening occurs when a nucleophile attacks the C5 lactam carbonyl. This is highly prevalent if you are using nucleophilic bases (like NaOH or KOH) where hydroxide acts as the nucleophile, or if your solvent contains trace moisture. Furthermore, if the lactam nitrogen is protected with an electron-withdrawing group (e.g., N-Boc), the electrophilicity of the lactam carbonyl is significantly increased, making it highly susceptible to regioselective ring opening by heteronucleophiles[3]. Solution: Maintain strictly anhydrous conditions and exclusively use non-nucleophilic bases (e.g., LiHMDS, NaH). If your substrate is N-Boc protected, avoid basic conditions entirely during subsequent functionalizations.

Q4: I am seeing over-alkylation at the C4 position. How do I control this?

Causality: The C4 protons (α to the lactam carbonyl) are also acidic. Excess base can generate a dianion or a C4-enolate. Previous studies on the alkylation of pyroglutamate ester urethanes have demonstrated that C4 alkylation readily occurs, often yielding a mixture of trans and cis diastereomers depending on the electrophile type (SN1 vs SN2)[4]. Solution: Strictly control the stoichiometry of your base to exactly 1.0 - 1.05 equivalents. Ensure the electrophile is added immediately after the lactam anion is generated to prevent the base from equilibrating and deprotonating the C4 position.

Part 2: Mechanistic Pathway Visualization

To fully grasp the competing pathways, review the logical flow of the pyroglutamate anion below.

G Start Pyroglutamate Ester (Chiral Starting Material) Base Base Addition (Deprotonation) Start->Base Anion Ambident Lactam Anion (Delocalized Charge) Base->Anion N-H pKa ~15 (Kinetic Control) Racem Side Reaction: Racemization (Loss of Stereocenter) Base->Racem C2-H pKa ~20 (Excess Base / High Temp) RingOp Side Reaction: Ring-Opening (Linear Glutamate) Base->RingOp Nucleophilic Base (e.g., OH⁻, RO⁻) N_Alk Target: N-Alkylation (Maintains Chirality) Anion->N_Alk Soft Electrophile, Li⁺/Na⁺ Counterion O_Alk Side Reaction: O-Alkylation (Imino Ether Formation) Anion->O_Alk Hard Electrophile, Ag⁺ Counterion

Mechanistic pathways and side reactions in pyroglutamate ester alkylation.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the quantitative risk of side reactions. Use this to benchmark your experimental design.

Reaction Condition (Base / Solvent / Temp)Primary OutcomeRacemization Risk (C2)O-Alkylation RiskRing-Opening RiskMechanistic Causality
LiHMDS / THF / -78 °C to -30 °C Selective N-Alkylation Low (<2%) LowLowBulky base kinetically deprotonates N-H; low temp prevents C2 enolization.
NaH / DMF / 0 °C to RTN-AlkylationModerate (5-15%)LowModerateNaH is non-nucleophilic, but RT allows thermodynamic C2 deprotonation over time.
K₂CO₃ / Acetone / RefluxMixed N/O-AlkylationLowHigh (>30%) LowWeak base prevents racemization, but K⁺ counterion leaves lactam oxygen "naked" and reactive.
NaOH / H₂O-THF / RTLinear GlutamateHighLowCritical (>90%) Hydroxide acts as a strong nucleophile, attacking the C5 carbonyl.
TMSCl / Et₃N then Alkyl-Br / 130 °CSelective N-AlkylationLowLowLowN-TMS intermediate activates nitrogen specifically for SN2 displacement[2].

Part 4: Self-Validating Experimental Protocol

Racemization-Free N-Alkylation of Methyl Pyroglutamate

This protocol utilizes cryogenic LiHMDS to ensure high chiral fidelity[1]. It is designed as a self-validating system; do not proceed to the next step unless the in-line validation criteria are met.

Reagents:

  • Methyl L-pyroglutamate (1.0 eq, strictly dried via azeotropic distillation with toluene)

  • LiHMDS (1.0 M in THF, 1.05 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq, passed through basic alumina)

  • Anhydrous THF (Karl Fischer titration < 20 ppm H₂O)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 3-neck round-bottom flask under a continuous stream of dry Argon.

    • Validation: The flask must hold a stable positive Argon pressure.

  • Substrate Solvation: Dissolve methyl L-pyroglutamate in anhydrous THF (0.2 M concentration). Cool the reaction mixture to -30 °C using a dry ice/acetonitrile bath.

  • Kinetic Deprotonation: Add LiHMDS dropwise over 15 minutes. Maintain the internal temperature below -25 °C. Stir for 45 minutes at -30 °C.

    • Validation (Colorimetric): The solution should remain pale/colorless. A deep yellow or orange color indicates over-deprotonation (C2 or C4 enolate formation).

  • Electrophilic Addition: Dissolve the alkyl halide in a minimum volume of anhydrous THF and add it dropwise to the reaction mixture. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction strictly at 0 °C by adding cold 1N HCl until the aqueous layer reaches pH 4-5.

    • Validation (Causality): Quenching with acid prevents the unreacted base from causing ring-opening during the aqueous workup.

  • Extraction & Analysis: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Final Validation (NMR):

      • Check ¹H NMR for the C2 proton (typically a doublet of doublets around 4.1-4.3 ppm). Integration must exactly match 1.0 relative to the ester methyl group (3.0). Loss of integration indicates racemization.

      • Check ¹³C NMR for the lactam carbonyl. It should appear at ~174-176 ppm. A shift to ~160 ppm indicates the formation of an imino ether (O-alkylation).

References

1.[1] US9206155B2 - Chiral 1-(4-methylphenylmethyl)-5-OXO-{N-[3-T-butoxycarbonyl-aminomethyl)]-piperidin-1-yl-pyrrolidine-2-carboxamides as inhibitors of collagen induced platelet activation and adhesion. Google Patents. URL: 2.[4] Jean-Damien Charrier's research works | Nantes Université and other places. ResearchGate. URL:[Link] 3.[2] Contributors - National Academic Digital Library of Ethiopia. ethernet.edu.et. URL:[Link] 4.[3] Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. ResearchGate. URL:[Link]

Sources

Strategies to enhance the regioselectivity of pyrrolidine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolidine Synthesis Technical Support Center .

Ticket ID: PYR-REGIO-001 Subject: Strategies to Enhance Regioselectivity in Pyrrolidine Ring Formation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Mission Statement

You are encountering challenges in controlling the regiochemical outcome of pyrrolidine synthesis. This guide moves beyond standard textbook definitions to provide actionable, troubleshooting-focused strategies. We focus on the three dominant methodologies: 1,3-Dipolar Cycloadditions , Radical Cyclizations , and Metal-Catalyzed Hydroaminations .

Module 1: 1,3-Dipolar Cycloadditions (Azomethine Ylides)

The "Workhorse" of Pyrrolidine Synthesis.

Core Concept: The regioselectivity in the reaction between an azomethine ylide (1,3-dipole) and an alkene (dipolarophile) is governed principally by Frontier Molecular Orbital (FMO) interactions and secondarily by steric hindrance .

Troubleshooting & FAQs

Q1: I am observing a mixture of regioisomers (4-substituted vs. 3-substituted pyrrolidines). How do I force a single regioisomer?

  • Diagnosis: Your reaction is likely under weak electronic control, where the energy gap between the HOMO(dipole) and LUMO(dipolarophile) is not distinct enough to direct orientation.

  • Solution (Electronic): Increase the electronic bias.

    • Electron-Deficient Dipolarophiles (e.g., Acrylates, Nitroalkenes): These lower the LUMO energy, favoring interaction with the dipole's HOMO. This typically yields the 4-substituted pyrrolidine (where the nucleophilic carbon of the dipole attacks the

      
      -carbon of the Michael acceptor) [1].
      
    • Electron-Rich Dipolarophiles (e.g., Vinyl Ethers): These raise the HOMO, often reversing selectivity to favor the 3-substituted product, though yields may suffer without catalysis.

  • Solution (Steric/Catalytic): Use a metal catalyst with a bulky chiral ligand.

    • Protocol: Employ Ag(I) or Cu(I) salts with phosphoramidite or bis(phosphine) ligands. The metal coordinates the ylide, and the ligand's steric bulk blocks one approach, enforcing a specific regio-alignment regardless of minor electronic factors [2].

Q2: My azomethine ylide is unstable/dimerizing before reacting. How do I stabilize it for better regiocontrol?

  • Solution: Switch to in situ generation .

    • Use the decarboxylative condensation of

      
      -amino acids (e.g., sarcosine, proline) with aldehydes. This generates the unstabilized ylide slowly, maintaining a low concentration that favors reaction with the dipolarophile over self-dimerization [3].
      

Q3: How do I distinguish between Endo/Exo and Regio isomers in my NMR?

  • Technical Note: Regioisomers differ in the connectivity of substituents (e.g., C2-C4 vs C2-C3 distance). Stereoisomers (Endo/Exo) differ in spatial arrangement.

  • Action: Use 2D NMR (HMBC).

    • Regio Check: Look for long-range coupling between the dipole's proton and the dipolarophile's substituent carbon. If they are adjacent (C3-substituted), you will see strong 3-bond coupling. If separated (C4-substituted), coupling will be absent or weak.

Visualization: Regiocontrol Pathways

G cluster_0 Reactants cluster_1 Transition State Control Ylide Azomethine Ylide (HOMO High) Electronic Electronic Control (FMO Theory) Ylide->Electronic Steric Steric/Catalytic Control (Ligand Shielding) Ylide->Steric Alkene Dipolarophile (LUMO Low) Alkene->Electronic Product_A 4-Substituted Pyrrolidine (Major Product - Electronic) Electronic->Product_A Normal Demand (EWG on Alkene) Product_B 3-Substituted Pyrrolidine (Minor/Inverse Demand) Electronic->Product_B Inverse Demand (EDG on Alkene) Steric->Product_A Ligand Enforced

Caption: Decision logic for regioselectivity in 1,3-dipolar cycloadditions. Electronic factors (FMO) usually dictate the major product, but steric hindrance via catalysts can override this.

Module 2: Radical Cyclizations

High-Energy Intermediates with Tunable Selectivity.

Core Concept: Radical cyclization of amines onto alkenes follows Baldwin's rules but is highly susceptible to "switchable catalysis" where the rate of Hydrogen Atom Transfer (HAT) determines the outcome (5-exo vs. 6-endo) [4].

Troubleshooting & FAQs

Q1: I am targeting the 5-exo product (Pyrrolidine), but I keep getting the 6-endo product (Piperidine). Why?

  • Diagnosis: This is often a thermodynamic vs. kinetic control issue. The 5-exo pathway is usually kinetically favored (faster), but the 6-endo product is often thermodynamically more stable. If your radical lifetime is too long, it may rearrange.

  • Solution: Accelerate the quench step.

    • Use a "Polarity-Matched" HAT agent like a thiol (e.g., thiophenol) . Thiols are excellent H-donors that rapidly quench the kinetic 5-exo radical intermediate before it can rearrange or undergo 6-endo closure [5].

Q2: Can I intentionally switch to the 6-endo mode?

  • Solution: Yes. Slow down the H-transfer.

    • Use a slower HAT agent or one with limited solubility, such as Hantzsch Ester in a solvent where it is sparingly soluble. This extends the radical lifetime, allowing the system to equilibrate to the thermodynamically stable 6-endo product [5].

    • Substrate Modification: Introducing a substituent (e.g., Chlorine) at the 4-position of the alkenyl chain can sterically or electronically disfavor the 5-exo transition state, pushing the reaction toward 6-endo [6].

Protocol: Switchable Photoredox Cyclization

Standard procedure for 5-exo selective formation.

  • Setup: In a flame-dried vial, combine the amino-alkene substrate (0.2 mmol) and Photocatalyst (e.g., Ir(ppy)3, 1 mol%).

  • Additive: Add 2,4,6-triisopropylbenzenethiol (10 mol%) as the HAT agent.

  • Solvent: Dissolve in degassed MeCN (2.0 mL).

  • Reaction: Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours.

  • Workup: Remove solvent, purify via flash chromatography.

    • Result: High selectivity for pyrrolidine (5-exo) .

    • Note: To switch to piperidine, replace thiol with Hantzsch Ester.

Module 3: Metal-Catalyzed Hydroamination

Atom Economy and Precision.

Core Concept: Transition metals (Pd, Au, Co) activate the alkene (or amine) to facilitate nucleophilic attack. Regioselectivity is dictated by the metal's coordination geometry and the Markovnikov rule [7].

Troubleshooting & FAQs

Q1: My intramolecular hydroamination is failing to close the ring (0% yield).

  • Diagnosis: The amine might be poisoning the catalyst (common with Lewis acidic metals like Au or lanthanides).

  • Solution: Protect the amine or use a Late Transition Metal.

    • Use an N-protected amine (e.g., tosylamide, urea). These are less basic and won't poison the catalyst.

    • Switch to Gold(I) catalysis (e.g., IPrAuCl/AgOTf). Au(I) is highly carbophilic (alkene-loving) and tolerates nitrogen functionality well, promoting exo-cyclization to pyrrolidines [8].

Q2: How do I ensure 5-exo (pyrrolidine) over 6-endo (piperidine) in metal catalysis?

  • Rule of Thumb: Intramolecular hydroamination of

    
    -alkenyl amines almost exclusively favors the 5-exo  product due to favorable ring strain in the transition state (Thorpe-Ingold effect).
    
  • Exception: If you use Palladium (Pd(II)) , the mechanism often involves aminopalladation.[1] To ensure 5-exo, use a ligand that promotes syn-insertion.

    • Check: If using an internal alkene, steric clashes might push toward 6-endo. Ensure the alkene terminus is unhindered for 5-exo closure [9].

Summary of Regiocontrol Strategies

MethodologyTarget RegioisomerCritical Control FactorRecommended Reagent/Condition
1,3-Dipolar Cycloaddition 4-Substituted PyrrolidineElectronic (LUMO lowering)Electron-deficient alkene (Acrylate, Nitroalkene)
1,3-Dipolar Cycloaddition Specific Enantio/RegioSteric (Catalyst Pocket)Ag(I) or Cu(I) + Phosphoramidite Ligands
Radical Cyclization 5-Exo (Kinetic)HAT Rate (Fast)Thiol HAT agent (e.g., TRIP-thiol)
Radical Cyclization 6-Endo (Thermodynamic)HAT Rate (Slow)Hantzsch Ester (low solubility)
Hydroamination 5-ExoCatalyst AffinityAu(I) for unactivated alkenes; Pd(II) for activated

Decision Tree: Selecting the Right Method

DecisionTree Start Start: Target Pyrrolidine Structure Q1 Is the ring highly substituted (3-4 stereocenters)? Start->Q1 Q2 Is the precursor an Amino-Alkene? Q1->Q2 No (Cyclization focus) Method_Click Method: 1,3-Dipolar Cycloaddition (Azomethine Ylides) Q1->Method_Click Yes (Convergent Synthesis) Method_Radical Method: Radical Cyclization (Photoredox) Q2->Method_Radical Yes: Need 5-exo/6-endo switch Method_Metal Method: Metal Hydroamination (Pd, Au, Co) Q2->Method_Metal Yes: Need Atom Economy/Protecting Groups

Caption: Strategic workflow for selecting the optimal pyrrolidine synthesis pathway based on target complexity and precursor availability.

References

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide. PMC (NIH). Available at: [Link]

  • Catalytic Enantioselective 1,3-dipolar Cycloadditions of Azomethine Ylides. PubMed. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. PMC (NIH). Available at: [Link]

  • Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • 6-endo Versus 5-exo radical cyclization: streamlined syntheses of carbahexopyranoses. ResearchGate. Available at: [Link]

  • 5-Exo versus 6-endo cyclization of primary aminyl radicals. PubMed. Available at: [Link]

  • Late Transition Metal-Catalyzed Hydroamination and Hydroamidation. Chemical Reviews. Available at: [Link]

  • Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular aminopalladation of alkenes as a key step to pyrrolidines. University of Windsor. Available at: [Link]

Sources

Refining reaction conditions for the synthesis of 1,3-disubstituted pyrrolidin-5-ones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1,3-Disubstituted Pyrrolidin-5-one Synthesis

Doc ID: TSC-PYR-05-2026 | Status: Active | Tier: Advanced Application Support

Executive Summary & Nomenclature Alignment

User Advisory: This guide addresses the synthesis of 1,3-disubstituted pyrrolidin-5-ones . Note on Nomenclature: In standard IUPAC nomenclature (pyrrolidin-2-one), the carbonyl is assigned position 2. The "pyrrolidin-5-one" convention (N=1, C=O=5) is frequently used in medicinal chemistry to denote derivatives where the substituent is at position 3 (the


-carbon).
  • Target Scaffold:

    
    -substituted-
    
    
    
    -substituted-
    
    
    -lactams.
  • Standard Equivalent: 1,4-disubstituted pyrrolidin-2-ones.[1]

This guide focuses on the two primary synthetic pathways:

  • The "Itaconate" Route (Aza-Michael/Cyclization): For accessing

    
    -substituted lactams (1,3-disubstituted in 5-one numbering).
    
  • The "Enolate" Route (

    
    -Alkylation):  For accessing 
    
    
    
    -substituted lactams (included for coverage if standard numbering was intended).

Reaction Condition Optimization (The "Why" and "How")

Protocol A: The Itaconate Route (Aza-Michael + Cyclization)

Best for: Synthesizing 1-alkyl-4-carboxypyrrolidin-2-ones (1,3-disubstituted-5-ones).

Mechanism: This is a tandem reaction involving the conjugate addition of a primary amine to an itaconic acid derivative (Aza-Michael), followed by intramolecular amidation (Cyclization).[1]

Critical Control Points:

  • Solvent Polarity: High polarity solvents (Water, MeOH) favor the Aza-Michael addition but may inhibit thermal cyclization if the intermediate zwitterion is too stable.

  • Temperature: Addition occurs at RT; cyclization often requires reflux (80–110 °C).[1]

  • Stoichiometry: Excess amine can lead to bis-addition or ring opening.

Optimized Protocol:

  • Reactants: Itaconic acid (1.0 equiv) + Primary Amine (1.05 equiv).[1]

  • Solvent: Water (green chemistry) or Toluene (for azeotropic water removal).[1]

  • Conditions:

    • Step 1 (Addition): Stir at 25 °C for 2–4 h.

    • Step 2 (Cyclization): Heat to reflux (or 140 °C in melt) for 4–6 h.

    • Catalyst: None usually required; however, 5 mol% AcOH can accelerate proton transfer.

Protocol B: The Enolate Route ( -Alkylation)

Best for: Introducing substituents alpha to the carbonyl (C3 in 2-one numbering).

Critical Control Points:

  • Base Strength: LDA or LiHMDS is required to generate the enolate irreversibly at -78 °C.

  • Electrophile Reactivity: Alkyl halides must be highly reactive (allylic, benzylic, primary iodides).[1]

  • Solvent: Strictly anhydrous THF.

Troubleshooting Guide (Q&A Format)

Q1: My Itaconate reaction yields a mixture of the open-chain amino acid and the lactam. How do I drive cyclization to completion?

  • Diagnosis: The thermal energy provided is insufficient to overcome the activation energy for ring closure, or water byproduct is hydrolyzing the lactam back to the open form.

  • Solution:

    • Switch to Dean-Stark: Use Toluene or Xylene and a Dean-Stark trap to physically remove water, shifting the equilibrium toward the lactam (Le Chatelier’s principle).

    • Thermal Boost: If using neat conditions (solvent-free), increase temperature to 130–140 °C.[1]

    • Activation: If starting from an ester (dimethyl itaconate), add a mild Lewis Acid (e.g., 10 mol%

      
      ) or base (e.g., 
      
      
      
      ) to facilitate alkoxide displacement.[1]

Q2: I observe poor regioselectivity during the Aza-Michael addition (attack at


 vs 

carbon).
  • Diagnosis: While amines predominantly attack the less hindered

    
    -carbon of itaconates, steric bulk on the amine or electronic deactivation can shift selectivity.
    
  • Solution:

    • Solvent Control: Use protic solvents (MeOH, Water).[1] Hydrogen bonding activates the carbonyl, making the

      
      -position more electrophilic via the "oxy-anion hole" effect.
      
    • Temperature: Lower the temperature (0 °C) for the addition step to maximize kinetic control favorability for the

      
      -position.
      

Q3: In the alkylation route, I am getting poly-alkylation. How do I stop at mono-substitution?

  • Diagnosis: Proton exchange between the mono-alkylated product and the unreacted enolate is occurring (scrambling).

  • Solution:

    • Additives: Add HMPA or DMPU (2–3 equiv) to break up lithium aggregates, increasing the reactivity of the enolate and reducing reaction time.[1]

    • Procedure: Ensure the electrophile is added rapidly at -78 °C to quench the enolate before proton transfer can occur.

Optimization Data Matrix

Table 1: Solvent & Catalyst Effects on Itaconate Cyclization Yields

Solvent SystemCatalyst (5 mol%)Temp (°C)Time (h)Yield (%)Notes
Water None100 (Reflux)1265-75Green; requires recrystallization from EtOH.
Toluene None110 (Reflux)685-92Recommended. Water removal drives completion.
Neat (Melt) None140280-88Fast; risk of polymerization/tarring.
THF

651870-80Good for ester precursors; Lewis acid assisted.

Visualized Workflows (DOT Diagrams)

Figure 1: Troubleshooting Logic for Low Yields

Troubleshooting Start Issue: Low Yield of Pyrrolidin-5-one Check1 Check Reaction Mixture by LC-MS Start->Check1 Branch1 Open-chain Intermediate Present? Check1->Branch1 Sol1 Incomplete Cyclization: Increase Temp or Use Dean-Stark Branch1->Sol1 Yes (M+18 peak found) Branch2 Regioisomers Detected? Branch1->Branch2 No Sol2 Regio-Control Issue: Switch to Protic Solvent (MeOH/H2O) Lower Addition Temp Branch2->Sol2 Yes (Isomeric peaks) Sol3 Degradation/Tarring: Perform under N2 atm Add Radical Inhibitor (BHT) Branch2->Sol3 No (Complex mixture)

Caption: Decision tree for diagnosing low yields in Aza-Michael/Cyclization protocols.

Figure 2: Mechanistic Pathway (Itaconate Route)

Mechanism Substrate Itaconic Acid + Amine (R-NH2) Intermed Intermediate: N-Substituted Succinic Acid (Aza-Michael Adduct) Substrate->Intermed 1. Conjugate Addition (Fast, Exothermic) TS Transition State: Tetrahedral Intermediate Intermed->TS 2. Heat/Dehydration (-H2O) Product Product: 1,3-Disubstituted Pyrrolidin-5-one TS->Product 3. Cyclization

Caption: Step-wise mechanistic progression from Itaconic acid to the target lactam.

References

  • Beilstein Journal of Organic Chemistry. "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." Beilstein J. Org. Chem.2022 , 18, 1088–1098.[1]

  • Molecules. "Synthesis of 1,3-disubstituted 5-oxopyrrolidine derivatives." Molecules2012 , 17, 1-x.[1]

  • Organic Letters. "Construction of Polycyclic

    
    -Lactams via Electron Catalysis." Org.[2][3] Lett.2016 , 18, 6026–6029. [1]
    
  • Organic & Biomolecular Chemistry. "Selective synthesis of pyrrolidin-2-ones via cascade reactions." Org.[2][3] Biomol. Chem.2014 , 12, 1833.[4]

  • BenchChem. "Common side reactions in the synthesis of substituted pyrrolidines." Technical Guide.

Sources

Technical Support Center: Optimization of Catalyst Selection for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to the synthesis of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. The pyrrolidine ring is a cornerstone in a multitude of natural products and pharmaceutical agents, making its efficient and selective synthesis a critical endeavor[1][2]. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy.

Q1: What are the primary classes of catalysts used for pyrrolidine synthesis?

A1: Catalysts for pyrrolidine synthesis are broadly divided into two main categories:

  • Metal-Based Catalysts : These are highly versatile and widely employed. Common examples include complexes of rhodium, iridium, copper, silver, and palladium[3][4][5]. They are particularly powerful in reactions like [3+2] cycloadditions, C-H aminations, and hydrogenations, often enabling high levels of stereocontrol through the use of chiral ligands[6][7][8][9]. For instance, iridium catalysts can be used for the reductive generation of azomethine ylides from stable amides, which then undergo cycloaddition to form complex pyrrolidines under mild conditions[5][10].

  • Organocatalysts : This class of small, metal-free organic molecules has become an indispensable tool. Proline and its derivatives are privileged scaffolds in organocatalysis, capable of activating substrates through enamine or iminium ion intermediates[11][12][13]. They are highly effective for asymmetric Michael additions and aldol reactions, which can be key steps in constructing pyrrolidine precursors[12][14].

Q2: How do I choose between a metal-based catalyst and an organocatalyst?

A2: The choice depends on several factors, including the specific transformation, desired stereochemistry, substrate scope, and sensitivity to air or moisture.

  • Choose a metal-based catalyst when:

    • You are performing transformations like C-H amination, catalytic hydrogenation, or certain types of cycloadditions where organocatalysts are not applicable[7][15][16].

    • High turnover numbers are required for large-scale synthesis.

    • Fine-tuning of stereoselectivity is needed through a broad library of available chiral ligands[17]. For example, in asymmetric 1,3-dipolar cycloadditions, Cu(I) or Ag(I) catalysts with chiral ligands can provide access to either exo or endo products with high stereoselectivity[2][18].

  • Choose an organocatalyst when:

    • You want to avoid metal contamination in the final product, which is a critical consideration in pharmaceutical development.

    • The reaction involves enamine or iminium activation, such as in Michael additions of aldehydes to nitroolefins[12][14].

    • You are looking for operationally simple, robust, and often less air- and moisture-sensitive reaction conditions.

Q3: What is the most common and efficient method for constructing the pyrrolidine ring?

A3: The [3+2] cycloaddition reaction of an azomethine ylide with an alkene or alkyne is arguably the most powerful and atom-economical method for synthesizing polysubstituted pyrrolidines[10][11]. This reaction allows for the direct construction of the five-membered ring and can create up to four new stereocenters in a single step[2][19]. Azomethine ylides are typically unstable and generated in situ from precursors like imines derived from α-amino acid esters[11]. The stereochemical outcome of these reactions can be precisely controlled through the use of chiral metal catalysts or organocatalysts[2][12].

Q4: How can I improve the stereoselectivity (enantioselectivity or diastereoselectivity) of my reaction?

A4: Achieving high stereoselectivity is a common challenge that can be addressed by systematically optimizing several parameters:

  • Chiral Catalyst/Ligand Selection : This is the most direct approach. For metal-catalyzed reactions, screening a library of chiral ligands is crucial, as their steric and electronic properties create the chiral environment necessary for induction[20][21]. For organocatalysis, subtle modifications to the catalyst scaffold can have a profound impact on selectivity[12][21].

  • Solvent Choice : The solvent can significantly influence the stability of the reaction's transition states. A change from a polar protic solvent to a less polar or aprotic solvent can dramatically alter the diastereomeric ratio or enantiomeric excess[18][20]. For some proline-catalyzed reactions, dipolar aprotic solvents like DMSO have been shown to give excellent results[18].

  • Temperature Control : Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product[18][20]. However, this may come at the cost of a longer reaction time.

  • Metal Salt and Additives : In metal-catalyzed systems, the choice of the metal salt (e.g., AgOAc vs. AgBF₄) and the presence of additives or bases can influence the formation and reactivity of the active catalytic species, thereby affecting stereoselectivity[10][22].

Troubleshooting Guide

Direct answers to specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction to form the pyrrolidine ring is giving a low yield or is not proceeding at all. What are the potential causes and solutions?

Potential CauseHow to DiagnoseSolution(s)
Inactive or Deactivated Catalyst The reaction fails to start, or stalls after initial conversion (monitor by TLC/LC-MS). The issue persists with a new batch of substrates but resolves with a fresh batch of catalyst.Verify Catalyst Activity: Test the catalyst on a known, reliable reaction. Prevent Deactivation: Ensure strictly anhydrous and inert conditions, as many catalysts are sensitive to moisture and air[18][20]. Purify substrates to remove potential catalyst poisons like sulfur or phosphorus-containing compounds[15].
Poor Quality of Reagents/Solvents Inconsistent results between different batches of starting materials or solvents. Presence of unexpected spots on TLC.Purify Reagents: Use freshly distilled solvents and purified starting materials. Ensure all reagents are dry, as trace amounts of water can inhibit the reaction or deactivate the catalyst[18][23].
Suboptimal Reaction Conditions The reaction is sluggish or produces multiple by-products.Systematic Optimization: Screen a range of temperatures; some reactions require heating to overcome activation barriers, while others need cooling to prevent decomposition[5][20]. Optimize reactant concentrations and catalyst loading (typically 1-10 mol%)[20][22].
Unstable Intermediates The reaction mixture darkens, and complex mixtures of by-products are observed.In Situ Generation: Many key intermediates, such as azomethine ylides, are unstable. Ensure they are generated in situ under conditions that favor immediate reaction with the other components[18].
Issue 2: Poor Stereoselectivity (Low ee or dr)

Question: My product is a mixture of diastereomers or has a low enantiomeric excess (ee). How can I improve the stereochemical outcome?

Potential CauseHow to DiagnoseSolution(s)
Achiral Catalyst or Conditions The product is a racemic mixture (50:50 ratio of enantiomers).Employ a Chiral System: Use a chiral catalyst, a chiral ligand with a metal precursor, or a chiral auxiliary on one of the substrates[18][21].
Suboptimal Chiral Ligand/Catalyst Low ee or dr is consistently observed despite using a chiral system.Screen Catalysts/Ligands: The "best" ligand is substrate-dependent. Screen a variety of ligands with different steric and electronic properties[17][20]. For organocatalysts, even small structural changes can lead to significant improvements[12].
Incorrect Metal-to-Ligand Ratio Poor and irreproducible ee values in metal-catalyzed reactions.Optimize Ratio: The ratio of the metal precursor to the chiral ligand is critical for forming the active catalytic species. Systematically vary this ratio to find the optimum[15][20].
Solvent and Temperature Effects Stereoselectivity varies with minor changes in the experimental setup.Optimize Conditions: Screen solvents of varying polarity and steric bulk[18]. Lowering the reaction temperature is a common and effective strategy to improve both diastereoselectivity and enantioselectivity[18][20].
Issue 3: Catalyst Deactivation

Question: My reaction starts well but then stops before completion. What might be deactivating my catalyst?

Potential CauseHow to DiagnoseSolution(s)
Catalyst Poisoning A sudden or gradual loss of activity, especially when using new batches of reagents or solvents.Purify All Components: Ensure starting materials, solvents, and any gases (e.g., hydrogen) are of high purity and free from common poisons like sulfur, phosphorus, or strong coordinating amines[15].
Air or Moisture Sensitivity The reaction works well under a rigorously inert atmosphere but fails when exposed to air.Maintain Inert Conditions: Use Schlenk line techniques or a glovebox. Ensure all solvents are thoroughly dried and degassed before use[18][20].
Product Inhibition The reaction rate slows down significantly as product concentration increases.Use Protecting Groups: The amine product itself can sometimes coordinate to the metal center more strongly than the substrate, leading to catalyst deactivation. Using a protecting group (e.g., Boc) on the nitrogen can prevent this. The protecting group is removed in a subsequent step[24].
Thermal Degradation or Sintering Loss of activity in reactions run at high temperatures, or upon catalyst recycling.Lower Reaction Temperature: If possible, find conditions that allow the reaction to proceed at a lower temperature. Re-evaluate Catalyst Choice: Some catalysts are inherently more robust than others. Consider screening for a more thermally stable catalyst system. Sintering is generally irreversible[15].

Data Presentation & Visualization

Catalyst System Comparison for [3+2] Cycloaddition

The following table summarizes typical performance for different catalyst systems in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a cornerstone reaction for pyrrolidine synthesis.

Catalyst SystemSubstrate ExampleSolventYield (%)Stereoselectivity (dr / ee)Key FeatureReference(s)
AgOAc / (S)-QUINAP Imino ester + AcrylateTHFGoodHigh ee (e.g., 90%)Effective for generating enantioenriched pyrrolidines at low temperatures.[22]
Cu(I) / Chiral Ligand Imino ester + AlkeneTolueneGood to ExcellentHigh dr and eeWidely used, with ligand choice allowing access to different diastereomers.[3][18]
IrCl(CO)(PPh₃)₂ Amide + AlkeneDioxaneGoodHigh drAllows use of stable amides as precursors under mild reductive conditions.[5][10]
L-Proline Derivative Aldehyde + NitroalkeneDMSO / CH₂Cl₂HighGood to Excellent dr and eeMetal-free, operationally simple, and effective for Michael addition routes.[12][14][18]
Visualized Workflows

Diagrams created with Graphviz to illustrate logical decision-making processes.

catalyst_selection_workflow cluster_start Phase 1: Planning cluster_decision Phase 2: Strategy cluster_screening Phase 3: Optimization cluster_end Phase 4: Validation start Define Target Pyrrolidine (Substitution, Stereochemistry) asymmetric Asymmetric Synthesis Required? start->asymmetric reaction_type Select Reaction Type ([3+2], C-H Amination, etc.) asymmetric->reaction_type Yes/No catalyst_class Metal-based or Organocatalyst? reaction_type->catalyst_class screen_metal Screen Metal Precursors (Cu, Ag, Ir, Rh) & Ligands catalyst_class->screen_metal Metal screen_organo Screen Organocatalyst Scaffolds (Proline, Prolinol ethers, etc.) catalyst_class->screen_organo Organo optimize Optimize Conditions (Solvent, Temperature, Concentration) screen_metal->optimize screen_organo->optimize analysis Analyze Yield & Stereoselectivity optimize->analysis

Caption: A logical workflow for selecting and optimizing a catalyst for pyrrolidine synthesis.

troubleshooting_stereoselectivity start Problem: Poor Stereoselectivity (Low ee or dr) q1 Is the catalyst system chiral? start->q1 a1_yes Screen Chiral Ligands (Vary sterics/electronics) q1->a1_yes Yes a1_no Introduce Chirality: - Chiral Catalyst - Chiral Ligand - Chiral Auxiliary q1->a1_no No q2 Have you optimized temperature? a1_yes->q2 end_node Improved Stereoselectivity a1_no->end_node a2 Systematically Lower Temperature (e.g., RT, 0°C, -20°C, -45°C) q2->a2 No q3 Have you screened solvents? q2->q3 Yes a2->q3 a3 Screen Solvents (Vary polarity & coordinating ability: Toluene, THF, CH2Cl2, etc.) q3->a3 No q3->end_node Yes a3->end_node

Caption: A troubleshooting workflow for addressing poor stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a [3+2] Cycloaddition

This protocol outlines a parallel screening approach to efficiently identify a promising catalyst system for the synthesis of a substituted pyrrolidine via a metal-catalyzed [3+2] cycloaddition.

Materials:

  • Imine precursor (e.g., an α-imino ester, 1.0 equiv)

  • Dipolarophile (e.g., an activated alkene like tert-butyl acrylate, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Array of metal precursors (e.g., AgOAc, Cu(CH₃CN)₄BF₄, 5 mol%)

  • Array of chiral ligands (e.g., (S)-QUINAP, (R)-DTBM-SEGPHOS, 5.5 mol%)

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

  • Small reaction vials with stir bars

Procedure:

  • Catalyst Preparation:

    • In a glovebox, add the metal precursor (5 mol%) and the chiral ligand (5.5 mol%) to a series of labeled, dry reaction vials.

    • Add anhydrous solvent (to achieve ~0.1 M concentration of the imine) to each vial.

    • Stir the mixtures at room temperature for 30-60 minutes to allow for pre-formation of the catalyst complex[3].

  • Reaction Initiation:

    • Add the imine precursor (1.0 equiv) to each vial.

    • If the reaction requires cooling, place the vials in a cryocool bath set to the desired temperature (e.g., 0 °C to -45 °C)[22].

    • Slowly add the dipolarophile (1.2 equiv) to each vial.

  • Monitoring and Work-up:

    • Seal the vials and stir the reactions for a set time (e.g., 24 hours), maintaining the temperature.

    • Monitor the progress of each reaction by taking small aliquots for Thin Layer Chromatography (TLC) or LC-MS analysis[20].

    • Upon completion, quench the reactions (e.g., by filtering through a short plug of silica gel) and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product from each reaction by ¹H NMR to determine the conversion and diastereomeric ratio.

    • Purify the products via column chromatography.

    • Determine the enantiomeric excess (ee) of the purified products using chiral HPLC or SFC analysis.

Protocol 2: General Procedure for Asymmetric Hydrogenation to a Chiral Pyrrolidine

This protocol describes the catalytic hydrogenation of a pyrrole or pyrroline precursor to a chiral pyrrolidine.

Materials:

  • Pyrrole/pyrroline substrate (1.0 equiv)

  • Hydrogenation catalyst (e.g., Rh/C, Ru-BINAP, 1-5 mol%)[15][25][26]

  • Anhydrous, degassed solvent (e.g., Methanol, Isopropyl alcohol)[25]

  • High-pressure autoclave (hydrogenation reactor)

  • High-purity hydrogen gas

Procedure:

  • Reactor Setup:

    • To the autoclave vessel, add the catalyst under an inert atmosphere.

    • Add the solvent, followed by the substrate.

    • Seal the autoclave securely.

  • Hydrogenation:

    • Purge the autoclave several times with hydrogen gas to remove any residual air[15].

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm)[15][25].

    • Begin stirring and heat the reaction to the desired temperature (e.g., 25-60 °C)[15].

    • Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via GC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

    • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Rinse the filter pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield the chiral pyrrolidine.

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
  • Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. (2014). Bentham Science Publishers.
  • Asymmetric Pyrrolidine Synthesis by [3+2] Cycloaddition of α-Silylimines. (2012).
  • Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. BenchChem.
  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012). Macmillan Group.
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. BenchChem.
  • Technical Support Center: Catalyst Deactivation and Regeneration in (S)-1-Boc-2-(aminomethyl)pyrrolidine Synthesis. BenchChem.
  • Application Notes and Protocols for the Metal-Catalyzed Synthesis of Pyrroline Deriv
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters.
  • Technical Support Center: Stereoselective Synthesis of Pyrrolidines. BenchChem.
  • Common side reactions in the synthesis of substituted pyrrolidines. BenchChem.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022).
  • A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance.
  • Preventing side reactions in pyrrolidine synthesis. BenchChem.
  • Reaction Chemistry & Engineering. (2024). RSC Publishing.
  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. (2025). Journal of the American Chemical Society.
  • Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed...
  • Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. PMC.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogen
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). NIH.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023).
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022). MDPI.
  • Processes for preparing pyrrolidine compounds. (2020).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.

Sources

Validation & Comparative

Comparing the reactivity of tert-butyl vs. methyl esters in pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Ester Selection in Pyrrolidine Chemistry: Reactivity, Cleavage, and Synthetic Workflows

Pyrrolidine rings, particularly proline derivatives, are ubiquitous in medicinal chemistry, peptidomimetics, and asymmetric organocatalysis. When functionalizing the pyrrolidine core—often at the C2 or C3 positions—the choice of carboxylate protecting group is a critical determinant of synthetic success. The selection between a methyl ester and a tert-butyl ester is not merely a matter of preference; it dictates the mechanistic trajectory of the synthesis, governing orthogonality, steric tolerance, and downstream deprotection strategies.

Mechanistic Divergence: Sterics and Electronic Control

The reactivity profiles of methyl and tert-butyl esters diverge fundamentally due to steric bulk and the distinct mechanisms by which they are cleaved.

Methyl Esters (


 Mechanism) 
Methyl esters are sterically unhindered, making the carbonyl carbon highly susceptible to nucleophilic attack. They are typically deprotected via base-catalyzed hydrolysis (saponification) using reagents like LiOH in aqueous organic mixtures[1]. The reaction proceeds via a bimolecular acyl-oxygen cleavage (

). In pyrrolidine systems, methyl esters are ideal when the nitrogen is protected with acid-labile groups (e.g., N-Boc), allowing for orthogonal deprotection without risking premature amine exposure.

tert-Butyl Esters (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Mechanism) 
In contrast, tert-butyl esters are highly sterically hindered, effectively shielding the carbonyl from nucleophilic attack. They are exceptionally stable to basic hydrolysis, Grignard reagents, and mild nucleophiles. Deprotection requires strong acidic conditions (e.g., Trifluoroacetic acid, TFA) and proceeds via a unimolecular alkyl-oxygen cleavage (

). Protonation of the carbonyl oxygen leads to the expulsion of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas[2]. This makes tert-butyl esters orthogonal to base-labile or hydrogenation-labile N-protecting groups like Fmoc or Cbz.

Decision Matrix: Orthogonality in Pyrrolidine Synthesis

Workflow N_Protect Identify Pyrrolidine N-Protecting Group Boc_Group N-Boc (Acid-Labile) N_Protect->Boc_Group Cbz_Fmoc N-Cbz / N-Fmoc (Base/Reductively Labile) N_Protect->Cbz_Fmoc Methyl_Ester Select Methyl Ester Cleavage: LiOH (Base) Boc_Group->Methyl_Ester Requires Orthogonality (Avoid Acid) tButyl_Ester Select tert-Butyl Ester Cleavage: TFA (Acid) Cbz_Fmoc->tButyl_Ester Requires Orthogonality (Avoid Base)

Decision matrix for pyrrolidine ester selection based on N-protecting group orthogonality.

Quantitative Reactivity Comparison

The following table synthesizes the kinetic and operational differences between these two ester classes in pyrrolidine scaffolds.

Property / ParameterMethyl Estertert-Butyl Ester
Steric Hindrance LowVery High
Stability to Base Low (Hydrolyzes rapidly)High (Resistant to saponification)
Stability to Acid HighLow (Cleaves in neat TFA or HCl)
Cleavage Mechanism

(Acyl-Oxygen cleavage)

(Alkyl-Oxygen cleavage)
Typical Cleavage Reagent LiOH in THF/H₂O (3:1)50% TFA in DCM
Primary Byproducts MethanolIsobutylene gas, tert-butyl cations
Orthogonal N-Group N-BocN-Cbz, N-Fmoc

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly detailed to empower researchers in troubleshooting.

Protocol A: Base-Catalyzed Hydrolysis of Pyrrolidine Methyl Esters Objective: Chemoselective cleavage of a methyl ester in the presence of an N-Boc protecting group. Causality: LiOH is preferred over NaOH or KOH. The lithium ion coordinates with the pyrrolidine nitrogen and the carbonyl oxygen, directing the hydroxide nucleophile while preventing epimerization at the chiral C2/C3 center[3].

  • Solvent Preparation: Dissolve the N-Boc-pyrrolidine methyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration)[1]. Rationale: THF provides solubility, water is the hydroxide source, and MeOH acts as a phase homogenizer and prevents transesterification artifacts.

  • Reagent Addition: Cool the solution to 0 °C. Add LiOH·H₂O (1.5 eq) in a single portion. Rationale: Cooling minimizes the risk of N-Boc cleavage or epimerization at the

    
    -stereocenter.
    
  • Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature. Monitor via TLC (typically 2-4 hours). The disappearance of the high-Rf ester spot validates reaction progress.

  • Quenching & Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M citric acid (or 10% KHSO₄). Rationale: Weak acids prevent premature N-Boc deprotection, which would occur with concentrated HCl.

  • Extraction: Extract the free carboxylic acid with ethyl acetate (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Acid-Mediated Cleavage of Pyrrolidine tert-Butyl Esters Objective: Chemoselective cleavage of a tert-butyl ester in the presence of an N-Cbz or N-Fmoc group. Causality: TFA protonates the ester, leading to the generation of highly reactive tert-butyl cations[4]. Without scavengers, these cations can alkylate electron-rich side chains or the pyrrolidine ring itself[5].

  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / Triisopropylsilane (TIPS) / Water in a 50:45:2.5:2.5 ratio. Rationale: TIPS and water act as carbocation scavengers, irreversibly trapping the tert-butyl cation to prevent unwanted alkylation[5].

  • Reagent Addition: Dissolve the N-Cbz-pyrrolidine tert-butyl ester (1.0 eq) in the cleavage cocktail (0.1 M concentration) at room temperature.

  • Reaction Monitoring: Stir for 1-3 hours. The evolution of isobutylene gas (effervescence) is a physical validation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cleavage mechanism.
    
  • Concentration: Co-evaporate the reaction mixture with toluene (3x) under reduced pressure. Rationale: Toluene forms an azeotrope with TFA, facilitating the complete removal of the acid without requiring harsh heating, which could degrade the product.

  • Precipitation: Triturate the resulting crude oil with cold diethyl ether. The free carboxylic acid should precipitate as a white solid.

  • Isolation: Centrifuge or filter the precipitate, washing twice with cold ether to remove residual TIPS and scavengers[5].

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH.
  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. NIH.
  • The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. BenchChem.
  • Introduction to Cleavage Techniques. ThermoFisher.
  • A Mild Hydrolysis of Esters Mediated by Lithium Salts.

Sources

Comparative Biological Activity Guide: Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry and assay development, I frequently evaluate the


-lactam (pyrrolidone) core as a foundational scaffold for drug discovery. The 5-oxopyrrolidine-3-carboxylate framework is highly privileged; however, its biological fate is almost entirely dictated by the nature of its N-1 substitution.

This guide provides an objective, data-driven comparison of Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate against its prominent structural analogs, detailing the mechanistic rationale behind their divergent biological activities and providing the validated experimental workflows required to evaluate them.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The biological activity of 5-oxopyrrolidine-3-carboxylate derivatives hinges on the steric and electronic properties of the N-substituent.

  • Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate (The Aliphatic Bulwark): The massive steric footprint of the tert-butyl group serves a dual purpose. First, it physically shields the lactam nitrogen from enzymatic cleavage, significantly increasing the molecule's metabolic half-life. Second, it drastically elevates the lipophilicity (LogP) of the scaffold. This makes the tert-butyl analog an optimal building block for central nervous system (CNS) penetrant drugs and membrane-targeted agents, such as novel ferroptosis inhibitors[1].

  • N-Aryl Analogs (e.g., 1-(2,4-difluorophenyl)-): Replacing the aliphatic bulk with a halogenated aromatic ring shifts the molecule’s profile toward oncology. The electron-withdrawing fluorine atoms enhance

    
     stacking interactions with hydrophobic pockets in target kinases, driving potent cytotoxicity against triple-negative breast cancer (TNBC) and melanoma cell lines[2].
    
  • N-Phenolic Analogs (e.g., 1-(2-hydroxy-5-methylphenyl)-): The introduction of a hydroxyl group on the N-phenyl ring transforms the scaffold into a potent antimicrobial agent. The hydroxyl moiety acts as a critical hydrogen-bond donor, anchoring the molecule to bacterial targets and facilitating the disruption of robust biofilms in pathogens like Staphylococcus aureus[3].

SAR Core 5-Oxopyrrolidine-3-Carboxylate Core Scaffold N_tButyl N-tert-Butyl (Steric Bulk, High LogP) Core->N_tButyl N_Aryl N-Aryl (e.g., 2,4-Difluorophenyl) (Pi-Pi Stacking, e- Withdrawal) Core->N_Aryl N_Phenol N-(2-Hydroxyphenyl) (H-Bonding, Target Anchoring) Core->N_Phenol Out_tButyl CNS Penetration & Ferroptosis Inhibition N_tButyl->Out_tButyl Out_Aryl Anticancer Activity (TNBC, Melanoma) N_Aryl->Out_Aryl Out_Phenol Antibacterial Efficacy (MRSA, Biofilm Disruption) N_Phenol->Out_Phenol

Structure-Activity Relationship (SAR) Logic for N-Substituted 5-Oxopyrrolidines.

Comparative Biological Activity Data

To objectively compare the performance of these analogs, we must look at their primary efficacy metrics across different therapeutic domains. The table below synthesizes quantitative data from recent pharmacological evaluations.

Compound / N-SubstituentPrimary ApplicationKey Biological ActivityEfficacy Metric (Representative)
Methyl 1-tert-butyl- CNS / Cell Death RegulationIntermediate for Ferroptosis InhibitorsModulates lipid peroxidation in ischemic models[1]
1-(2,4-Difluorophenyl)- OncologyCytotoxicity (MDA-MB-231, A375 cells)IC

< 50 µM (Hydrazone derivatives)[2]
1-(2-Hydroxy-5-methylphenyl)- Infectious DiseaseAntibacterial (Gram-positive & Gram-negative)MIC

3.9 – 7.8 µg/mL (Surpasses Cefuroxime)[3]
1-(3,5-Dichloro-2-hydroxyphenyl)- Infectious DiseaseAntimicrobial (Vancomycin-intermediate S. aureus)High structure-dependent pathogen inhibition[4]
1-Butyl- OncologyCytotoxicity (Multiple Myeloma)IC

< 350 µM[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating assay systems. Below are the standardized methodologies used to generate the comparative data.

Protocol A: MTT Cell Viability Assay (Oncology Screening)

Causality Check: We utilize the MTT assay because the reduction of the tetrazolium dye relies strictly on active mitochondrial reductases. This provides a direct, quantifiable proxy for cell viability, allowing us to measure the exact cytotoxic threshold of N-aryl analogs[2].

  • Cell Seeding: Seed MDA-MB-231 (TNBC) cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    atmosphere.
  • Compound Treatment: Prepare serial dilutions of the 1-(2,4-difluorophenyl)- analog (10 µM to 500 µM) in culture media.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Doxorubicin, 1 µM) to validate assay sensitivity.

  • Incubation: Treat the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will form purple formazan crystals.

  • Solubilization & Reading: Remove the media and dissolve the crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis.
    
Protocol B: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality Check: To evaluate the N-phenolic analogs[3], broth microdilution is strictly preferred over agar disk diffusion. It provides an exact quantitative threshold (MIC) in a liquid interface, which is critical for establishing precise SAR trends for highly lipophilic compounds that diffuse poorly in agar.

  • Inoculum Preparation: Culture S. aureus (ATCC 9144) overnight. Adjust the bacterial suspension to a 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the 1-(2-hydroxy-5-methylphenyl)- analog (from 128 µg/mL down to 0.25 µg/mL) in MHB.

    • Self-Validation Control: Column 11 must be a Growth Control (broth + bacteria, no drug) and Column 12 a Sterility Control (broth only). Include Cefuroxime as a reference standard.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells except the Sterility Control.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration at which no visible bacterial growth (turbidity) is observed.

Workflow A Library Synthesis (N-substituted 5-oxopyrrolidines) B Physicochemical Profiling (LogP, Steric Hindrance) A->B C In Vitro High-Throughput Screening B->C D Antimicrobial Assay (Broth Microdilution) C->D E Anticancer Assay (MTT / Cell Viability) C->E F SAR Analysis & Hit Selection D->F E->F

Experimental Workflow for High-Throughput Screening of 5-Oxopyrrolidine Analogs.

Strategic Recommendations

When designing a drug development pipeline utilizing the 5-oxopyrrolidine-3-carboxylate scaffold:

  • Select the tert-butyl analog (CAS 59857-85-1) when your primary goal is synthesizing CNS-active agents or ferroptosis inhibitors where metabolic stability and high BBB permeability are required.

  • Pivot to N-aryl or N-phenolic analogs when targeting localized cellular machinery, such as kinase inhibition in oncology or enzyme disruption in bacterial biofilms, where specific hydrogen bonding and

    
     interactions dictate efficacy.
    

References

  • Ferroptosis inhibitors–diarylamine para-acetamides (WO2021175200A1). Google Patents.[Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC.[Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.[Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.[Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Semantic Scholar.[Link]

Sources

HPLC analysis for determining the purity of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Lactam Scaffolds

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-85-1) is a critical chiral building block in the synthesis of peptidomimetics, HCV protease inhibitors, and novel antibacterial agents. Its pyrrolidinone core serves as a rigid scaffold, but its analysis presents a "Purity Paradox":

  • Chemical Stability: The lactam ring is stable, but the methyl ester is prone to hydrolysis, generating the free acid impurity.[1]

  • Stereochemical Complexity: The C3 position is chiral.[1] Standard Reverse-Phase (RP) HPLC can confirm chemical purity but is blind to enantiomeric excess (ee%), potentially masking 50% of the impurity profile (the distomer).[1]

This guide objectively compares a Dual-Mode Analytical Workflow (the recommended "Product" approach) against standard generic methodologies, demonstrating why a single-method approach is insufficient for pharmaceutical-grade validation.

Comparative Analysis: Dual-Mode vs. Conventional Methods

We evaluated three analytical strategies for determining the purity of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate.

Method A: The "Dual-Mode" Protocol (Recommended)

This approach integrates high-resolution RP-HPLC for chemical impurities with Normal-Phase Chiral HPLC for stereochemical verification.

  • Mechanism: Uses a C18 core-shell column for rapid separation of the ester from its hydrolysis product (acid) and starting materials (amine), followed by an Amylose-based chiral column for enantiomer resolution.

  • Verdict: The only method capable of providing a comprehensive Certificate of Analysis (CoA) >99.5% purity.

Method B: Generic RP-HPLC (Standard)
  • Mechanism: Standard C18 gradient elution (Water/Acetonitrile).[1]

  • Flaw: While it excellently separates the methyl ester from the free acid, it co-elutes the (R)- and (S)-enantiomers . A sample appearing 99.9% pure by this method could effectively be a racemic mixture (0% ee).[1]

Method C: GC-MS (Alternative)
  • Mechanism: Gas chromatography with Mass Spec detection.[1]

  • Flaw: High injection port temperatures (>250°C) can induce thermal degradation of the lactam ring or transesterification, creating "ghost" impurities that do not exist in the bulk sample.[1]

Performance Data Summary
MetricMethod A (Dual-Mode)Method B (Generic RP-HPLC)Method C (GC-MS)
Chemical Purity High AccuracyHigh AccuracyLow (Thermal degradation risk)
Enantiomeric Selectivity (

)
> 1.5 (Chiral Step)1.0 (Co-elution)1.0 (Achiral phase)
LOD (Impurity) 0.05%0.05%0.1%
Run Time 12 min (RP) + 15 min (Chiral)12 min25 min
Suitability Pharma Release Testing In-process Check (Chemical only)Structure Elucidation only

Scientific Rationale & Impurity Mapping

To understand the necessity of the Dual-Mode approach, we must visualize the synthesis and degradation pathways that generate specific impurities.

Impurity Origins
  • Hydrolysis (Impurity A): Moisture converts the Methyl Ester back to the Carboxylic Acid.[1]

  • Starting Material (Impurity B): Unreacted tert-Butylamine or Itaconic acid derivatives.[1]

  • Stereoisomer (Impurity C): The (S)-enantiomer (if (R) is the target) arising from non-stereoselective synthesis or racemization.[1]

ImpurityMap Start Itaconic Acid + t-Butylamine Inter Intermediate: N-t-Butyl-5-oxopyrrolidine- 3-carboxylic acid Start->Inter Cyclization Target TARGET: Methyl Ester (Racemic or Chiral) Inter->Target Esterification (MeOH/H+) ImpurityA Impurity A: Hydrolyzed Acid Target->ImpurityA Hydrolysis (H2O/Storage) ImpurityB Impurity B: Enantiomer (Distomer) Target->ImpurityB Racemization

Figure 1: Synthesis and degradation pathway showing the origin of critical impurities.[1] Note that Impurity A requires RP-HPLC separation, while Impurity B requires Chiral HPLC.

Detailed Experimental Protocols

Part 1: Chemical Purity (RP-HPLC)

Objective: Quantify the methyl ester and separate it from the free acid and starting reagents.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Kinetex 2.6 µm C18 (100 Å, 100 x 4.6 mm).[1]

    • Why: Core-shell technology provides high efficiency at lower backpressures, crucial for separating the polar lactam from the solvent front.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).

    • B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).[1]

    • 2-10 min: 5% → 60% B.

    • 10-12 min: 60% → 95% B.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 210 nm (Lactam absorption) and 254 nm.[1]

  • Temperature: 30°C.

Self-Validation Check: The "Free Acid" impurity (retention time ~2.5 min) must have a resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) > 2.0 from the Methyl Ester peak (retention time ~6.8 min).
Part 2: Enantiomeric Purity (Chiral HPLC)

Objective: Determine the Enantiomeric Excess (ee%) of the target isomer.[1]

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The immobilized Amylose phase offers superior selectivity for lactams compared to Cellulose phases.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

    • Note: Strictly isocratic.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 210 nm.[1]

  • Temperature: 25°C.

Self-Validation Check: The enantiomers should elute with a separation factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) > 1.2. Typically, the (R)-isomer elutes first on Chiralpak IA, but this must be confirmed with a racemic standard.

Decision Tree for Method Selection

Use this logic flow to determine the appropriate analysis based on your development stage.

DecisionTree Start Sample: Methyl 1-tert-Butyl -5-oxopyrrolidine-3-carboxylate Goal What is the Analytical Goal? Start->Goal ChemPurity Chemical Purity (Synthesis Monitoring) Goal->ChemPurity Identify Byproducts StereoPurity Enantiomeric Purity (Final Release) Goal->StereoPurity Confirm Chirality RP_HPLC Protocol A: RP-HPLC (C18) Detects: Acid, Amine ChemPurity->RP_HPLC Chiral_HPLC Protocol B: Chiral HPLC (Amylose) Detects: Enantiomers StereoPurity->Chiral_HPLC Result1 Proceed to Chiral Check RP_HPLC->Result1 Pass (>98%) Result1->Chiral_HPLC

Figure 2: Analytical decision matrix. Note that Chemical Purity testing is a prerequisite for Chiral analysis to prevent column fouling.

References

  • Royal Society of Chemistry. (2019).[1] Electronic Supplementary Material (ESI) for ChemComm: Synthesis of Pyrrolidine Derivatives. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (2021).[1] Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate Compound Summary. Retrieved from [Link]

  • Journal of Chromatographic Science. (2021). Enantiomeric Separation of Piperidine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022).[1] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper laboratory waste management is a critical extension of experimental design. For synthetic intermediates like Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate , improper disposal not only violates environmental regulations but also introduces severe logistical bottlenecks and safety hazards into the laboratory ecosystem.

As an application scientist, treating waste disposal with the same rigorous causality as a synthetic pathway ensures operational continuity, regulatory compliance, and environmental stewardship. This guide provides the definitive, step-by-step operational plan for the safe handling, segregation, and disposal of this specific pyrrolidone derivative.

Chemical Profile & Waste Characterization

Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate (CAS: 59857-85-1) is a nitrogen-containing organic ester and lactam derivative[1]. Because its molecular structure (C₁₀H₁₇NO₃) is entirely devoid of halogens (fluorine, chlorine, bromine, iodine), it is fundamentally classified as Non-Halogenated Organic Waste [1][2].

Understanding the quantitative parameters of this compound is the first step in establishing a self-validating waste management system.

Table 1: Quantitative Data & Operational Implications

ParameterSpecificationOperational Waste Implication
Chemical Name Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylateMust be explicitly written on all waste manifests; no abbreviations[3].
CAS Number 59857-85-1Primary identifier for Environmental Health & Safety (EHS) tracking[1].
Molecular Formula C₁₀H₁₇NO₃Nitrogenous, but strictly non-halogenated[1].
Halogen Content 0%Must be segregated from halogenated streams to prevent dioxin formation[2][4].
Physical State Solid / Liquid (in solution)Dictates routing to either solid or liquid Satellite Accumulation Areas (SAA)[3].
Primary Disposal High-Temp IncinerationDo not discharge to municipal wastewater; requires licensed EPA facility[5].

The Logic of Segregation: Halogenated vs. Non-Halogenated Streams

The most critical operational failure in organic waste disposal is the cross-contamination of non-halogenated compounds with halogenated solvents.

  • The Causality: Halogenated waste must undergo specialized, ultra-high-temperature incineration to prevent the synthesis of highly toxic environmental pollutants, specifically dioxins and furans[4].

  • The "Rule of Mixture": If a non-halogenated compound like Methyl 1-tert-butyl-5-oxopyrrolidine-3-carboxylate is dissolved in a halogenated solvent (e.g., Dichloromethane or Chloroform), the entire volume must be treated as halogenated waste[4]. Mixing even a small amount of halogenated material into a non-halogenated container forces the entire drum to be reclassified, exponentially increasing disposal costs and environmental burden[2][4].

Procedural Methodologies for Disposal

The following protocols are designed as self-validating systems. By following the validation steps, researchers can independently confirm that the procedure was executed correctly before moving to the next phase.

Protocol A: Liquid Waste Disposal (Solutions and Rinsates)

This protocol applies when the compound is dissolved in a solvent post-reaction or during purification.

  • Step 1: Solvent Matrix Verification

    • Action: Determine the exact solvent carrying the compound. Route to the "Non-Halogenated Organic Waste" container if dissolved in solvents like ethanol, ethyl acetate, or acetone. Route to "Halogenated Organic Waste" only if dissolved in solvents like DCM or chloroform[2][3].

    • Causality: Proper routing prevents the aforementioned dioxin formation during incineration[4].

    • Validation: Cross-reference the laboratory batch record to confirm the solvent matrix before opening the waste container.

  • Step 2: SAA Transfer

    • Action: Transfer the liquid into a chemically compatible, designated waste container located in a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA)[3][6].

    • Causality: Secondary containment prevents catastrophic lab flooding in the event of primary container failure[6].

    • Validation: Visually inspect the secondary containment tray for dryness and structural integrity before pouring.

  • Step 3: Vapor Sealing

    • Action: Immediately seal the container with a tight-fitting, vented cap (if pressure generation is a risk) or standard cap. Do not leave funnels resting in the container[6].

    • Causality: Evaporation is not a legally permitted disposal method under the Resource Conservation and Recovery Act (RCRA). Open containers pose inhalation hazards and violate EPA regulations[6].

    • Validation: Attempt to gently twist the cap after closing to ensure the threads are fully engaged and sealed.

Protocol B: Solid Waste & Spill Management

This protocol applies to pure unreacted powder, contaminated weighing paper, and spill cleanup materials.

  • Step 1: Containment and Collection

    • Action: For routine solid waste, place materials directly into a leak-proof solid hazardous waste container. For spills, cover the powder with an inert absorbent (e.g., sand or vermiculite) to minimize dust generation, then sweep into a dustpan[3].

    • Causality: Using inert absorbents prevents unwanted exothermic reactions that could occur if combustible materials (like sawdust) are used[3].

    • Validation: Ensure no visible powder remains on the benchtop or floor under UV or bright white light inspection.

  • Step 2: Explicit Labeling

    • Action: Attach a hazardous waste tag and write "Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate" along with the approximate percentage of the mixture[3].

    • Causality: EHS and third-party disposal contractors rely entirely on generator labeling to determine the incineration profile. "Unknowns" trigger costly analytical testing[2][3].

    • Validation: Have a second researcher verify that the chemical name on the tag matches the original reagent bottle exactly.

Protocol C: The "RCRA Empty" Decontamination (Empty Containers)

Empty reagent bottles cannot simply be thrown in the standard trash. They must be systematically decontaminated.

  • Step 1: The Triple-Rinse

    • Action: Rinse the empty source container three consecutive times with a small volume of a compatible non-halogenated solvent (e.g., acetone)[3].

    • Causality: The EPA defines a container as "RCRA empty" only after all wastes have been removed using practices commonly employed to remove materials from that type of container (e.g., triple-rinsing). This prevents residual chemical leaching in municipal landfills[3][6].

    • Validation: Observe the third rinsate; it should be completely clear and free of any particulate or oily residue.

  • Step 2: Rinsate Disposal & Defacement

    • Action: Pour all rinsate into the Non-Halogenated Organic Waste liquid container. Completely deface or remove the original chemical label on the bottle, then dispose of the glass/plastic in the designated non-hazardous laboratory glass bin[3].

    • Causality: Defacing the label prevents downstream sanitation workers from assuming the container still holds hazardous, active chemicals[3].

    • Validation: Ensure the original chemical name and hazard pictograms are entirely illegible before disposal.

Operational Workflow Visualization

The following logic tree dictates the physical routing of Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate waste within the laboratory environment.

WasteWorkflow W1 Waste Generation: Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate D1 Physical State? W1->D1 L1 Liquid Solution (e.g., in solvent) D1->L1 Liquid S1 Solid Waste (Pure powder, PPE, absorbents) D1->S1 Solid D2 Solvent Type? L1->D2 SW Solid Hazardous Waste Container S1->SW NH Non-Halogenated Organic Waste Container D2->NH No Halogens (Preferred) H Halogenated Organic Waste Container D2->H Mixed w/ Halogens (Avoid) EHS EHS Pickup & Manifesting NH->EHS H->EHS SW->EHS INC High-Temperature Incineration (Licensed EPA Facility) EHS->INC

Workflow for the proper segregation and disposal of pyrrolidone derivative waste.

References

  • UTIA Safety Office. "Hazardous Waste Guide." University of Tennessee Institute of Agriculture, [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety, [Link]

  • RiskAssess. "Disposal of chemical wastes." RiskAssess, [Link]

  • OECD. "Economic valuation in 1-Methyl-2-pyrrolidone (NMP) regulation." OECD Environment Working Papers, [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 1053656-51-3 / 59857-85-1) is a functionalized pyrrolidine derivative frequently employed as a chiral building block in the synthesis of antiviral therapeutics (e.g., protease inhibitors).[1][2]

While often classified under GHS as a "Warning" category substance (Irritant), its role in drug discovery demands a higher standard of care than generic reagents. The primary risks are mucosal irritation (eyes/lungs) and potential sensitization due to the pyrrolidine core. This guide moves beyond the basic SDS to provide a logistical framework for handling this compound with high-integrity containment.

Hazard Identification Summary
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDirect contact with powder or high-conc. solutions must be prevented.
Eye Irritation H319Causes serious eye irritationDust particles are abrasive and chemically reactive with ocular moisture.
STOT-SE H335May cause respiratory irritationInhalation of dust is the primary exposure vector during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling. The choice of PPE is dictated by the physical state of the compound (Solid vs. Solution).

A. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented) . Standard safety glasses are insufficient for fine powders that can bypass side-shields.

  • High-Risk (Scale-up >10g): Add Face Shield (8-inch) over goggles to protect against projectile glass in case of reaction vessel over-pressurization.

B. Hand Protection (The Critical Variable)

Glove selection must account for the solvent used, as the solid itself is relatively inert to nitrile.

Operation PhaseChemical StateRecommended Glove SystemRationale
Weighing / Transfer Solid (Powder) Nitrile (Double Layer) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Provides excellent contrast for visual contamination check. Solid permeation is negligible.
Synthesis / Workup Solution (in DCM/THF) Laminate / Barrier (e.g., Silver Shield®) Nitrile degrades rapidly (<5 mins) in halogenated solvents often used with this intermediate.
Synthesis / Workup Solution (in MeOH/EtOAc) High-Grade Nitrile (Double) Change frequency: Every 15 minsStandard solvents allow for nitrile use, but permeation rates require frequent changes.
C. Respiratory Protection[1][2][3][5][6]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Outside Hood): Half-Face Respirator with P100/OV Cartridges .

    • P100: Stops particulates/dust.

    • OV (Organic Vapor): Protects against residual solvent or volatile degradation products.

D. Body Protection[1][2][6][9][10]
  • Standard: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).

  • Sleeve Protection: Disposable Tyvek® sleeve covers are required when reaching into deep drums or reactors to bridge the gap between glove and lab coat.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust generation and static discharge.

  • Engineering Check: Verify fume hood flow is operational. Place an analytical balance inside the hood.

  • Static Control: This powder can be static-prone. Use an anti-static gun or ionizer bar if the powder "flies" during spatula transfer.

  • Transfer:

    • Tare the receiving vessel (flask) before opening the source container.

    • Use a long-neck funnel to deposit the solid at the bottom of the flask, preventing dust from adhering to the ground glass joint (which causes leaks later).

  • Decontamination: Wipe the exterior of the source container with a solvent-dampened Kimwipe (compatible with label) before returning to storage.

Protocol B: Reaction Handling

Objective: Prevent solvent-mediated permeation.

  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly. Note: Once dissolved, the permeation risk increases significantly.

  • Glove Check: If using DCM (Dichloromethane), immediately don Laminate gloves . Do not rely on Nitrile.

  • Temperature Control: If heating, ensure a reflux condenser is active. This ester is stable, but thermal decomposition can release irritating vapors.

Visualization: Risk & Response Logic

Diagram 1: PPE Selection Logic Flow

This decision tree ensures the researcher selects the correct glove material based on the solvent system, a common failure point in lab safety.

PPE_Logic Start Handling Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid ActionSolid PPE: Double Nitrile Gloves Resp: Fume Hood Only Solid->ActionSolid Dust Hazard SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Polar Polar/Non-Polar (MeOH, EtOAc, Hexane) SolventCheck->Polar ActionBarrier PPE: Laminate (Silver Shield) Gloves Resp: Fume Hood + Splash Goggles Halogenated->ActionBarrier High Permeation Risk ActionNitrile PPE: Double Nitrile (Change <15 mins) Resp: Fume Hood Polar->ActionNitrile Moderate Permeation

Caption: Decision matrix for selecting glove material based on carrier solvent compatibility.

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a powder spill outside primary containment.

Spill_Response Spill Powder Spill Detected Evac Evacuate Immediate Area Spill->Evac PPE_Up Don PPE: Resp (P100) + Goggles + Double Nitrile Evac->PPE_Up Contain Cover with damp paper towels (Prevents dust) PPE_Up->Contain Clean Scoop into HazWaste Container Contain->Clean Wipe Wipe surface with MeOH Soap & Water finish Clean->Wipe Report File Incident Report Wipe->Report

Caption: Step-by-step protocol for containing and cleaning dry powder spills to minimize inhalation risks.

Disposal Strategy (Cradle-to-Grave)

Disposal must adhere to RCRA (USA) or local hazardous waste regulations.[3] Do not dispose of down the drain.

  • Solid Waste:

    • Collect contaminated solids (weigh boats, gloves, paper towels) in a sealed clear bag labeled "Solid Hazardous Waste - Toxic/Irritant."

    • Reasoning: Clear bags allow waste handlers to see the contents, preventing accidental sharps injuries.

  • Liquid Waste:

    • Segregate based on the solvent.

    • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol/Ethyl Acetate.

    • Crucial: Do not mix with Oxidizers (e.g., Nitric Acid waste), as the organic ester functionality can act as a fuel source.

  • Container Rinsing:

    • Triple rinse empty reagent bottles with a compatible solvent (e.g., Acetone) before defacing the label and discarding as glass waste. Collect the rinsate into the liquid waste stream.

References

  • PubChem. (n.d.). Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.